molecular formula C7H14O3 B186381 Ethyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 14002-73-4

Ethyl 3-hydroxy-2,2-dimethylpropanoate

カタログ番号: B186381
CAS番号: 14002-73-4
分子量: 146.18 g/mol
InChIキー: JBDMHPJPFPMZLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-hydroxy-2,2-dimethylpropanoate serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its core research value lies in its role as a precursor for the development of novel therapeutic agents. Recent scientific investigations have utilized the closely related methyl ester analog of this compound as a core structural motif for synthesizing a series of derivatives evaluated as potent histone deacetylase inhibitors (HDACIs) . These synthesized compounds have demonstrated significant and selective antiproliferative activity against cancer cell lines, particularly in colon cancer models, with the most active derivatives showing inhibitory potency (IC50 values) comparable to standard chemotherapeutic drugs . The structural features of this compound—specifically the ester and hydroxy functional groups—make it a valuable scaffold for extensive structure-activity relationship (SAR) studies. Researchers can efficiently modify this scaffold through various chemical reactions, including saponification, hydrazinolysis, and C–C bond-forming coupling reactions, to generate diverse libraries of compounds for biological evaluation . This compound is for use in research and further manufacturing applications only; it is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 3-hydroxy-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-10-6(9)7(2,3)5-8/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDMHPJPFPMZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298079
Record name ethyl 3-hydroxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-73-4
Record name 14002-73-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-hydroxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxy-2,2-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS No. 14002-73-4), a valuable intermediate in organic synthesis. This document is intended to serve as a key resource for researchers and professionals involved in drug development and other scientific endeavors where the precise physical characteristics of this compound are critical.

Core Physical Properties

The physical properties of this compound are essential for its handling, purification, and use in chemical reactions. A summary of these properties is presented in the table below. It is important to note that while some of these values have been experimentally determined, others are based on computational predictions and should be considered as such.

Physical PropertyValueSource/Method
Molecular Formula C₇H₁₄O₃-
Molecular Weight 146.18 g/mol Computed by PubChem[1]
Boiling Point 160 °C at 12 TorrExperimental
Melting Point ~39 °C (estimated)Based on a structurally related compound
Density 1.007 g/cm³ (predicted)Predicted
Refractive Index ~1.428 (estimated)Based on the methyl ester analogue
Solubility Soluble in many common organic solvents.General observation for similar esters
XLogP3 0.7Computed by XLogP3[1]
Topological Polar Surface Area 46.5 ŲComputed by Cactvs[1]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on established laboratory techniques and can be adapted for specific equipment and sample availability.

Determination of Boiling Point (Micro-scale Method)

This protocol is suitable for determining the boiling point of a small sample of this compound, particularly given its relatively high boiling point.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

  • Invert the sealed capillary tube and place it, open end down, into the liquid in the test tube.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Place the assembly into the Thiele tube containing the heating fluid.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Record the temperature. For accuracy, repeat the measurement.

Determination of Density (Pycnometer Method)

The density of liquid this compound can be accurately determined using a pycnometer.

Apparatus:

  • Pycnometer (a specific volume glass flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

  • Sample of this compound

  • Distilled water

  • Acetone or other suitable solvent for cleaning

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the water bath at the same temperature.

  • Adjust the liquid level to the mark, dry the exterior, and weigh the filled pycnometer. Record the mass (m₃).

  • The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is a valuable physical constant for liquid compounds.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (sodium lamp, λ = 589 nm)

  • Sample of this compound

  • Dropper or pipette

  • Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

  • Turn on the refractometer and the constant temperature water bath, setting it to a standard temperature (e.g., 20 °C). Allow the instrument to equilibrate.

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Open the prism of the refractometer and clean the surfaces with lens paper and a suitable solvent.

  • Place a few drops of this compound onto the lower prism using a clean dropper.

  • Close the prisms firmly.

  • Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • If color dispersion is observed at the boundary, adjust the compensator dial to eliminate it.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Logical Relationships in Physical Property Determination

The accurate determination of physical properties relies on a logical workflow that ensures precision and reliability of the obtained data. The following diagram illustrates a typical workflow for characterizing a liquid sample like this compound.

G cluster_0 Sample Preparation and Initial Assessment cluster_1 Physical Property Measurement cluster_2 Data Analysis and Reporting Sample_Purity_Assessment Assess Sample Purity (e.g., GC-MS, NMR) Purification Purify if Necessary (e.g., Distillation) Sample_Purity_Assessment->Purification Impure Boiling_Point Determine Boiling Point Purification->Boiling_Point Density Measure Density Purification->Density Refractive_Index Measure Refractive Index Purification->Refractive_Index Data_Validation Validate Data against Literature/Predicted Values Boiling_Point->Data_Validation Density->Data_Validation Refractive_Index->Data_Validation Final_Report Compile Final Report Data_Validation->Final_Report

Caption: Workflow for Physical Property Determination.

References

Ethyl 3-hydroxy-2,2-dimethylpropanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14002-73-4

This technical guide provides an in-depth overview of Ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable organic building block in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a carboxylic acid ester characterized by a primary hydroxyl group and a sterically hindered ester group. These features make it a versatile intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[1][2][3]
Molecular Weight 146.18 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 14002-73-4[1][2]
Canonical SMILES CCOC(=O)C(C)(C)CO[1]
InChI Key JBDMHPJPFPMZLI-UHFFFAOYSA-N[1][2]
Topological Polar Surface Area 46.5 Ų[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 4[2]
Complexity 118[1][2]
XLogP3-AA 0.7[1][2]

Synthesis

The synthesis of this compound is typically achieved through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid). A common laboratory-scale procedure is detailed below.

Experimental Protocol: Esterification of 3-hydroxy-2,2-dimethylpropanoic acid

This protocol is based on the reaction of 3-hydroxy-2,2-dimethylpropionic acid with ethyl iodide in the presence of cesium carbonate.[4]

Materials:

  • 3-hydroxy-2,2-dimethylpropanoic acid (HPA)

  • Ethyl iodide

  • Cesium carbonate (Cs₂CO₃), dried and freshly ground

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Methyl tertiary butyl ether (MTBE)

Procedure:

  • To a dry 500 mL round-bottomed flask equipped with a magnetic stirring bar, reflux condenser, and under a nitrogen atmosphere, add 3-hydroxy-2,2-dimethylpropanoic acid (7.09 g, 60.0 mmol) and dried, freshly ground cesium carbonate (19.55 g, 60.0 mmol).[4]

  • Add 150 mL of anhydrous dimethylformamide (DMF) to the flask.[4]

  • Add ethyl iodide (0.7-1.0 equivalents, 40.0-60.0 mmol) to the reaction mixture.[4]

  • Heat the mixture to 50-70 °C (oil bath temperature) and stir overnight under a nitrogen atmosphere.[4]

  • After the reaction is complete (monitored by TLC or GC), cool the mixture and dilute it with ethyl acetate.[4]

  • Filter the mixture to remove the precipitate.[4]

  • Wash the organic solution sequentially with water (five times to remove DMF) and then with brine.[4]

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

  • The crude product can be used in the next step without further purification or can be purified by fractional distillation under reduced pressure or silica gel column chromatography.[4]

Alternative Work-up:

  • After filtration, neutralize the filtrate with a small amount of 1 M hydrochloric acid (HCl).[4]

  • Extract the aqueous phase multiple times with ethyl acetate.[4]

  • Combine the organic phases and wash with saturated aqueous sodium bicarbonate (NaHCO₃).[4]

  • Concentrate the organic phase using a rotary evaporator and dissolve the residue in methyl tertiary butyl ether (MTBE).[4]

G Synthesis Workflow for this compound A 1. Reactants Addition (HPA, Cs2CO3, DMF, Ethyl Iodide) in flask under N2 B 2. Reaction (Heating at 50-70°C overnight) A->B Heat C 3. Work-up (Dilution with Ethyl Acetate, Filtration) B->C Cool D 4. Extraction & Washing (Water, Brine) C->D E 5. Drying & Concentration (MgSO4, Reduced Pressure) D->E F Crude Product E->F G Purification (Distillation or Chromatography) F->G Optional H Pure this compound F->H Direct Use G->H

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Potential Reactions

The presence of both an ester and a primary alcohol functional group allows for a range of chemical transformations.

  • Saponification: The ethyl ester can be hydrolyzed under basic conditions (e.g., using KOH or NaOH) to yield the corresponding carboxylate salt, which upon acidification, will produce 3-hydroxy-2,2-dimethylpropanoic acid.[5]

  • Hydrazinolysis: Reaction with hydrazine hydrate can convert the ester group into a hydrazide, 3-hydroxy-2,2-dimethylpropanehydrazide.[5] This derivative is a useful intermediate for further functionalization, such as in the synthesis of amides via azide coupling.[5]

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

  • Esterification/Etherification of the Hydroxyl Group: The hydroxyl group can undergo esterification with acyl chlorides or anhydrides, or be converted into an ether. For example, reaction with acetic anhydride in the presence of a base like DMAP would yield the corresponding acetate ester.[5]

G Potential Reactions of this compound Mol This compound Acid 3-hydroxy-2,2-dimethylpropanoic acid Mol->Acid Saponification (e.g., KOH, H₂O/EtOH) Hydrazide 3-hydroxy-2,2-dimethylpropanehydrazide Mol->Hydrazide Hydrazinolysis (Hydrazine Hydrate, EtOH) Acetate Acetylated Product Mol->Acetate Acetylation (Acetic Anhydride, DMAP) Aldehyde Oxidized Product (Aldehyde) Mol->Aldehyde Oxidation (e.g., PCC)

Caption: Potential reactions of this compound.

Applications in Research and Industry

This compound is primarily utilized as an organic building block in synthesis.[3] Its bifunctional nature makes it a key starting material for the synthesis of more complex molecules, including:

  • Pharmaceutical Intermediates: The structural motif is found in various biologically active molecules. For instance, derivatives of 3-hydroxy-2,2-dimethyl-propionic acid have been investigated as potential histone deacetylase (HDAC) inhibitors for cancer therapy.[5]

  • Polymer Chemistry: As a di-functional monomer (after conversion of the ester to another functional group), it can be incorporated into polyesters and other polymers.

  • Agrochemicals: It can serve as a precursor for the synthesis of novel pesticides and herbicides.

Spectroscopic Data

Spectroscopic methods are essential for the characterization and purity assessment of this compound.

Spectroscopy Data
¹H NMR (400 MHz, CDCl₃)δ = 1.20 (s, 6H), 1.28 (t, J=7.2Hz, 3H), 2.50-2.55 (br. m, 1H), 3.52-3.57 (br. m, 2H), 4.16 (q, J=7.2Hz, 2H) ppm.[4]
¹³C NMR Expected signals would include those for the two equivalent methyl groups on C2, the methyl and methylene carbons of the ethyl group, the quaternary carbon (C2), the hydroxymethyl carbon (C3), and the carbonyl carbon of the ester.
Infrared (IR) Characteristic absorptions are expected for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch for the ester (~1730 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group, water, and other fragments.

Biological Activity and Toxicological Information

Direct and extensive biological and toxicological data for this compound is limited in the public domain. However, based on related structures, some potential activities and hazards can be inferred.

  • Potential Biological Activities: Related compounds, such as other hydroxypropanoates, have been investigated for a range of biological activities. For example, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate has been studied for its potential in alleviating vascular aging and for its antioxidant properties.[6] While these activities are not directly attributable to the title compound, they suggest a potential area for future research.

  • Toxicological Profile and Safety: General safety precautions for handling laboratory chemicals should be observed. For a similar compound, ethyl 3-hydroxybutyrate, potential hazards include irritation upon skin contact, inhalation, or ingestion.[7] It is incompatible with strong oxidizing agents and strong bases.[7] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

Spectroscopic Analysis of Ethyl 3-hydroxy-2,2-dimethylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable building block in organic synthesis. The document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound. Detailed experimental protocols and visual representations of spectroscopic principles and data are included to support researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed ¹H NMR data and predicted ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.16Quartet (q)2H7.2-OCH₂CH₃
3.52-3.57Broad multiplet (br. m)2H-CH₂OH
2.50-2.55Broad multiplet (br. m)1H-OH
1.28Triplet (t)3H7.2-OCH₂CH₃
1.20Singlet (s)6H-C(CH₃)₂

Data obtained from a 400 MHz spectrum in CDCl₃.[1]

¹³C NMR Spectroscopy (Predicted)

Due to the absence of readily available experimental data, the following ¹³C NMR chemical shifts are predicted based on the analysis of similar structures and computational models. These predictions provide an expected range for the carbon signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmCarbon Assignment
~177C=O (Ester)
~70-CH₂OH
~61-OCH₂CH₃
~43-C(CH₃)₂
~22-C(CH₃)₂
~14-OCH₂CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table outlines the expected characteristic IR absorption bands for this compound based on its functional groups.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadO-H stretch (Alcohol)
~2970StrongC-H stretch (Alkyl)
~1730StrongC=O stretch (Ester)
~1250StrongC-O stretch (Ester)
~1050MediumC-O stretch (Alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum

The predicted mass spectrum of this compound under electron ionization (EI) would exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

m/zPredicted Fragment Ion
146[M]⁺ (Molecular Ion)
131[M - CH₃]⁺
115[M - OCH₂CH₃]⁺
101[M - CH₂OH - CH₃]⁺
87[COOCH₂CH₃]⁺
73[C(CH₃)₂CH₂OH]⁺
45[OCH₂CH₃]⁺
43[C(CH₃)₂ + H]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

For a liquid sample like this compound, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in the spectrometer, and the spectrum is recorded.

Mass Spectrometry

For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into the instrument, typically via direct infusion or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualizations

The following diagrams illustrate key concepts and workflows in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of an organic compound.

NMR_Signal_Assignments cluster_structure This compound Structure cluster_signals ¹H NMR Signals struct CH₃(a)-CH₂(b)O-C(=O)(c)-C(d)(CH₃(e))₂-CH₂(f)OH(g) a a ~1.28 ppm (t) b b ~4.16 ppm (q) e e ~1.20 ppm (s) f f ~3.55 ppm (br. m) g g ~2.53 ppm (br. m)

Caption: Correlation of ¹H NMR signals to the molecular structure.

MS_Fragmentation M [C₇H₁₄O₃]⁺˙ m/z = 146 F1 [M - CH₃]⁺ m/z = 131 M->F1 -CH₃ F2 [M - OCH₂CH₃]⁺ m/z = 101 M->F2 -OCH₂CH₃ F3 [M - CH₂OH]⁺˙ m/z = 115 M->F3 -CH₂OH F4 [COOCH₂CH₃]⁺ m/z = 87 M->F4 α-cleavage F5 [C(CH₃)₂CH₂OH]⁺ m/z = 73 M->F5 α-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

References

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties and a standard experimental protocol for the synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable building block in organic synthesis.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

ParameterValueReference
Molecular Formula C₇H₁₄O₃[1][2][3][4]
Molecular Weight 146.18 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 14002-73-4[2][3]

Experimental Protocol: Synthesis

The following protocol details a common method for the synthesis of this compound.[5]

2.1 Materials and Reagents:

  • 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid, HPA)

  • Cesium carbonate (Cs₂CO₃), dried and freshly ground

  • Ethyl iodide

  • Anhydrous dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Methyl tertiary butyl ether (MTBE)

2.2 Equipment:

  • 500 mL round-bottomed flask

  • Magnetic stirring bar

  • Reflux condenser

  • Rubber septum

  • Standard glassware for extraction and filtration

  • Rotary evaporator

2.3 Procedure:

  • Under a nitrogen atmosphere, add 7.09 g (60.0 mmol) of 3-hydroxy-2,2-dimethylpropanoic acid and 19.55 g (60.0 mmol) of cesium carbonate to a dry 500 mL round-bottomed flask equipped with a magnetic stirrer.

  • Add 150 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Add 0.7-1.0 equivalents (40.0-60.0 mmol) of ethyl iodide to the reaction mixture.

  • After the reaction is complete, neutralize the mixture with a small amount of 1 M hydrochloric acid (HCl).

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic phases and wash with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Concentrate the organic phase using a rotary evaporator.

  • Dissolve the residue in methyl tertiary butyl ether (MTBE).

  • Wash the organic solution five times with water to remove residual DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

  • The resulting product can often be used without further purification or can be purified by fractional distillation under reduced pressure or silica gel column chromatography.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process of this compound.

Synthesis_Workflow A Reactants: - 3-hydroxy-2,2-dimethylpropanoic acid - Cesium carbonate - Ethyl iodide - Anhydrous DMF B Reaction under N2 A->B Combine C Neutralization with HCl B->C Post-reaction D Extraction with Ethyl Acetate C->D E Washing Steps: - NaHCO3 - Water - Brine D->E F Drying and Concentration E->F G Final Product: This compound F->G Yields

Synthesis and Purification Workflow

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate from Hydroxypivalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable building block in pharmaceutical and chemical synthesis, from hydroxypivalic acid. This document details the core synthetic methodologies, presents quantitative data for key reaction parameters, and offers detailed experimental protocols.

Introduction

This compound, also known as ethyl hydroxypivalate, is a bifunctional molecule featuring both a hydroxyl group and an ester. This unique structure makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The most common and direct route to this compound is the Fischer esterification of hydroxypivalic acid with ethanol. This guide will focus on this well-established method, exploring its mechanism, optimization, and practical execution.

Core Synthetic Methodology: Fischer-Speier Esterification

The primary method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of hydroxypivalic acid with ethanol. The reaction is reversible, and therefore, strategies are employed to drive the equilibrium towards the formation of the ester product.

The overall reaction is as follows:

Key reaction parameters influencing the yield and purity of the final product include:

  • Catalyst: Strong protic acids are typically used to catalyze the reaction.

  • Temperature: The reaction is generally performed at elevated temperatures to increase the reaction rate.

  • Reaction Time: Sufficient time is required to reach equilibrium or drive the reaction to completion.

  • Reactant Ratio: Using an excess of one reactant, typically the less expensive ethanol, can shift the equilibrium to favor the product.

  • Water Removal: The removal of water, a byproduct of the reaction, is a critical factor in achieving high yields.

Data Presentation

The following tables summarize the quantitative data gathered from various sources on the Fischer esterification and related reactions. While specific data for the direct synthesis of this compound is limited in publicly available literature, the data presented for analogous systems provides valuable insights into optimizing the reaction conditions.

Table 1: Comparison of Acid Catalysts for Esterification

CatalystTypical ConcentrationAdvantagesDisadvantagesReference
Sulfuric Acid (H₂SO₄)1-5 mol%Highly effective, readily available, inexpensive.Can cause side reactions like dehydration and charring, corrosive.[1][2]
p-Toluenesulfonic Acid (p-TsOH)1-5 mol%Solid, less corrosive than H₂SO₄, effective.More expensive than H₂SO₄.[2]
Hydrochloric Acid (HCl)Generated in situ or as a solutionEffective catalyst.Gaseous form can be difficult to handle, corrosive.[3]
Solid Acid Catalysts (e.g., Dowex H+)VariesEasily separable, reusable, "greener" alternative.May have lower activity than homogeneous catalysts.[1]

Table 2: Effect of Reaction Conditions on Ester Yield (General Fischer Esterification)

ParameterConditionEffect on YieldReference
Temperature 60-110 °CIncreased temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions.[2][2][4]
Ethanol to Acid Ratio 1:1Moderate yield (e.g., ~65% for acetic acid).[5][5]
10:1 (Excess Ethanol)Significantly increased yield (e.g., up to 97% for acetic acid).[5][5]
100:1 (Large Excess Ethanol)Near quantitative yield (e.g., up to 99% for acetic acid).[5][5]
Reaction Time 1-10 hoursLonger reaction times generally lead to higher conversion until equilibrium is reached.[2][2][5]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound based on a general procedure for the Fischer esterification of hydroxy acids.

Synthesis of this compound via Fischer Esterification

Materials:

  • Hydroxypivalic acid (3-hydroxy-2,2-dimethylpropanoic acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxypivalic acid in a significant excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the molar amount of hydroxypivalic acid) to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of ethanol (78 °C).

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting hydroxypivalic acid.

  • Workup - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • To the residue, add water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with a saturated solution of sodium chloride (brine).

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (ethyl acetate) using a rotary evaporator to obtain the crude this compound as an oil.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Expected Yield: Based on similar esterifications of hydroxy acids, a yield of over 90% can be anticipated.

Alternative Synthesis using Cesium Carbonate and Ethyl Iodide

An alternative, milder method avoids the use of a strong acid catalyst.

Procedure Outline:

  • To a solution of hydroxypivalic acid in anhydrous dimethylformamide (DMF), add cesium carbonate.

  • Add ethyl iodide to the mixture.

  • Heat the reaction mixture (e.g., 50-70 °C) overnight.

  • After completion, dilute with ethyl acetate and filter.

  • Neutralize the filtrate with dilute hydrochloric acid and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate and brine.

  • Dry the organic phase and concentrate to yield the product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Fischer_Esterification_Mechanism cluster_activation Protonation of Carboxylic Acid cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_deprotonation Deprotonation HPA Hydroxypivalic Acid Protonated_HPA Protonated Hydroxypivalic Acid (activated) HPA->Protonated_HPA Catalyst (H+) Ethanol Ethanol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_HPA->Tetrahedral_Intermediate Nucleophilic attack Ethanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination of water Water Water (H₂O) Protonated_Intermediate->Water Final_Ester This compound Protonated_Ester->Final_Ester Deprotonation H_plus_regen H+ (regenerated) Protonated_Ester->H_plus_regen

Caption: Mechanism of Fischer-Speier Esterification.

Synthesis_Workflow Reactants 1. Mix Hydroxypivalic Acid and excess Ethanol Catalyst 2. Add H₂SO₄ (catalyst) Reactants->Catalyst Reflux 3. Heat to Reflux (2-4h) Catalyst->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Evaporate_EtOH 5. Remove excess Ethanol (Rotary Evaporator) Cool->Evaporate_EtOH Workup 6. Workup: - Add H₂O and Ethyl Acetate - Wash with NaHCO₃ (aq) - Wash with Brine Evaporate_EtOH->Workup Dry 7. Dry Organic Layer (Na₂SO₄) Workup->Dry Filter 8. Filter Dry->Filter Evaporate_EtOAc 9. Remove Ethyl Acetate (Rotary Evaporator) Filter->Evaporate_EtOAc Product Crude this compound Evaporate_EtOAc->Product Purify 10. Purify (optional) (Vacuum Distillation) Product->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Experimental Workflow for Synthesis.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected spectral data based on the compound's structure and data from analogous molecules.

Table 3: Spectroscopic Data for Product Characterization

TechniqueExpected Features
¹H NMR - Triplet and quartet signals corresponding to the ethyl group (-OCH₂CH₃).- Singlet for the two methyl groups (-C(CH₃)₂).- Singlet for the methylene group adjacent to the hydroxyl group (-CH₂OH).- Broad singlet for the hydroxyl proton (-OH).
¹³C NMR - Signal for the carbonyl carbon of the ester.- Signals for the carbons of the ethyl group.- Signal for the quaternary carbon.- Signals for the two equivalent methyl carbons.- Signal for the methylene carbon attached to the hydroxyl group.
IR Spectroscopy - Broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.- Strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group.- C-H stretching absorptions in the 3000-2850 cm⁻¹ region.- C-O stretching absorptions in the 1300-1000 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (146.18 g/mol ).- Characteristic fragmentation patterns.

Note: The exact chemical shifts (ppm) in NMR and wavenumbers (cm⁻¹) in IR spectroscopy can vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from hydroxypivalic acid is a straightforward and high-yielding process when conducted via Fischer-Speier esterification. By carefully controlling the reaction conditions, particularly the use of an excess of ethanol and an appropriate acid catalyst, researchers can efficiently produce this valuable synthetic intermediate. The detailed protocol and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting. Further optimization of catalyst choice, reaction time, and temperature can be explored to tailor the synthesis to specific laboratory or industrial requirements.

References

The Cornerstone of Chirality: Ethyl 3-hydroxy-2,2-dimethylpropanoate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Ethyl 3-hydroxy-2,2-dimethylpropanoate, a chiral β-hydroxy ester, has emerged as a critical and versatile building block for the synthesis of complex, high-value molecules. Its gem-dimethyl group imparts unique conformational constraints, making it an attractive synthon for introducing specific stereogenic centers. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on the asymmetric methods used to obtain its enantiopure forms.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₃[2][3]
Molecular Weight 146.18 g/mol [2][3]
CAS Number 14002-73-4[2][3]
IUPAC Name This compound[2]
Boiling Point 160 °C (at 12 Torr)[1]
Melting Point 39 °C[1]
Density 1.007 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.25 ± 0.10 (Predicted)[1]
LogP 0.7[2]
Appearance Colorless to light yellow liquid[1]

Synthesis of this compound

The synthesis of this chiral building block can be approached via classical methods to obtain the racemic mixture or, more importantly, through asymmetric strategies to yield the desired single enantiomer.

Racemic Synthesis: Esterification

The racemic form is commonly prepared by the direct esterification of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) with an ethylating agent.

Experimental Protocol: Esterification of 3-Hydroxy-2,2-dimethylpropanoic Acid[1]

Materials:

  • 3-hydroxy-2,2-dimethylpropanoic acid (HPA)

  • Cesium carbonate (Cs₂CO₃), dried and freshly ground

  • Ethyl iodide (EtI)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methyl tertiary butyl ether (MTBE)

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, add 3-hydroxy-2,2-dimethylpropanoic acid (7.09 g, 60.0 mmol) and cesium carbonate (19.55 g, 60.0 mmol).

  • Add 150 mL of anhydrous DMF to the flask, followed by the addition of ethyl iodide (e.g., 40.0-60.0 mmol).

  • Heat the reaction mixture to 50-70 °C in an oil bath and stir overnight under nitrogen.

  • After the reaction is complete (monitored by TLC), cool the mixture and dilute it with ethyl acetate.

  • Filter the mixture to remove the precipitate (cesium salts).

  • Neutralize the filtrate with a small amount of 1 M HCl. Extract the aqueous phase several times with ethyl acetate.

  • Combine the organic phases and wash with saturated aqueous NaHCO₃, followed by five washes with water (to remove residual DMF), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be used in the next step without further purification or can be purified by fractional distillation under reduced pressure or silica gel column chromatography.

Asymmetric Synthesis of Chiral this compound

The generation of enantiomerically pure (R)- or (S)-ethyl 3-hydroxy-2,2-dimethylpropanoate is most effectively achieved through the asymmetric reduction of its prochiral precursor, ethyl 2,2-dimethyl-3-oxopropanoate. Two primary methodologies dominate this field: transition metal-catalyzed asymmetric hydrogenation and biocatalytic reduction.

Catalytic Asymmetric Hydrogenation

Transition metal complexes, particularly those of Ruthenium (Ru) and Iridium (Ir) coordinated with chiral ligands, are highly effective for the enantioselective hydrogenation of β-keto esters. Ligands such as BINAP and its derivatives are commonly employed to create a chiral environment around the metal center, directing the hydrogenation to one face of the ketone.

dot

sub Ethyl 2,2-dimethyl-3-oxopropanoate (Prochiral Ketone) mid sub->mid prod_S (S)-Ethyl 3-hydroxy-2,2-dimethylpropanoate prod_R (R)-Ethyl 3-hydroxy-2,2-dimethylpropanoate mid->prod_S H₂, [Ru(II)-(S)-BINAP]Cl₂ or (R)-selective Ketoreductase mid->prod_R H₂, [Ru(II)-(R)-BINAP]Cl₂ or (S)-selective Ketoreductase

Caption: Asymmetric synthesis of (R)- and (S)-isomers.

Data on Catalytic Asymmetric Hydrogenation of β-Keto Esters

Catalyst SystemSubstrateYield (%)e.e. (%)Conditions
Ru-(R-BINAP)@C-FDU-12Various β-ketoesters91–9987–99H₂, various solvents
Ir/(R)-SpiroPAPVarious β-ketoesters93–9895.0–99.8H₂, S/C ratio 1000
Ru/Ph-SolphosVarious β-ketoesters>9595–99H₂, S/C ratio up to 100,000
Ir-ferrocenyl P,N,N-ligandsVarious β-ketoesters>90up to 95H₂, mild conditions
Representative Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure for the asymmetric hydrogenation of a β-keto ester, adapted for ethyl 2,2-dimethyl-3-oxopropanoate.[4]

Materials:

  • Ethyl 2,2-dimethyl-3-oxopropanoate

  • Chiral Ruthenium catalyst (e.g., [RuCl((R)-BINAP)]₂NEt₃)

  • Methanol (degassed)

  • Hydrogen (H₂) gas

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation & Setup: In an inert atmosphere glovebox, charge a high-pressure autoclave equipped with a glass liner and a stirrer bar with a solution of ethyl 2,2-dimethyl-3-oxopropanoate in degassed methanol.

  • Add the chiral Ruthenium-BINAP catalyst under the inert atmosphere.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the system with hydrogen gas several times.

  • Pressurize the autoclave to the desired pressure (e.g., 4-100 atm) with hydrogen.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

  • Monitor the reaction progress by taking aliquots (after safely depressurizing) and analyzing via GC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Purification: Remove the solvent from the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to metal catalysis. Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like baker's yeast (Saccharomyces cerevisiae) or specialized bacteria, can reduce prochiral ketones with exceptional enantioselectivity. Whole-cell biocatalysts are often preferred as they contain the necessary machinery to regenerate the expensive NADPH or NADH cofactors.

Data on Biocatalytic Reduction of β-Keto Esters

BiocatalystSubstrateYield (%)e.e. (%)Cofactor System
Saccharomyces cerevisiae (Baker's Yeast)Ethyl acetoacetate~70>94Glucose (in-situ)
Ketoreductase (ChKRED12)Ethyl 3-oxo-3-(2-thienyl) propanoate>99>99Glucose Dehydrogenase
E. coli expressing KREDEthyl acetoacetate>95>99Isopropanol (cosubstrate)
High temperature yeastEthyl acetoacetate-96-
Representative Experimental Protocol: Whole-Cell Biocatalytic Reduction

This protocol is a general procedure for the whole-cell biocatalytic reduction of a β-keto ester, adapted for ethyl 2,2-dimethyl-3-oxopropanoate.[5][6]

Materials:

  • Ethyl 2,2-dimethyl-3-oxopropanoate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Glucose (or sucrose)

  • Water

  • Ethyl acetate

  • Diatomaceous earth (Celite®)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Yeast Suspension: In a large Erlenmeyer flask, suspend baker's yeast in lukewarm tap water.

  • Add glucose (or sucrose) to the suspension and stir for approximately 30 minutes to activate the yeast.

  • Bioreduction: Add ethyl 2,2-dimethyl-3-oxopropanoate to the activated yeast suspension. The substrate can be added neat or as a solution in a minimal amount of ethanol.

  • Seal the flask with a cotton plug or a fermentation lock and stir the mixture at room temperature for 48-72 hours.

  • Monitor the reaction progress by taking small samples, extracting with ethyl acetate, and analyzing by GC.

  • Work-up: Upon completion, add diatomaceous earth (Celite®) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with water.

  • Extraction: Saturate the filtrate with solid sodium chloride (NaCl) to reduce the solubility of the product. Extract the aqueous filtrate multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral GC or HPLC.

dot

start Reaction Setup (Substrate, Catalyst/Enzyme, Solvent) reaction Reaction (Stirring, Temperature Control, Pressure for Hydrogenation) start->reaction monitoring Reaction Monitoring (TLC, GC, HPLC) reaction->monitoring monitoring->reaction Continue reaction workup Work-up (Quenching, Filtration) monitoring->workup Reaction complete extraction Extraction (Separatory Funnel) workup->extraction drying Drying Organic Layer (Anhydrous MgSO₄/Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification (Column Chromatography or Distillation) concentration->purification analysis Final Product Analysis (NMR, Chiral GC/HPLC for e.e.) purification->analysis

References

An In-depth Technical Guide to the Solubility of Ethyl 3-hydroxy-2,2-dimethylpropanoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Ethyl 3-hydroxy-2,2-dimethylpropanoate (also known as ethyl hydroxypivalate). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust qualitative solubility profile, a detailed experimental protocol for quantitative determination, and a logical workflow for solubility assessment.

Introduction

This compound is a carboxylic acid ester with the molecular formula C₇H₁₄O₃. Its structure, featuring both a polar hydroxyl group and a non-polar ethyl ester and dimethylpropane backbone, suggests a nuanced solubility profile across various organic solvents. Understanding its solubility is critical for applications in synthesis, purification, formulation, and various analytical procedures.

Data Presentation: Qualitative and Predicted Solubility

The following table summarizes the predicted qualitative solubility of this compound.

Solvent ClassSolvent NameIUPAC NamePredicted SolubilityRationale
Alcohols MethanolMethanolHighly SolubleThe hydroxyl group of the solute can form hydrogen bonds with methanol. The relatively short alkyl chain of methanol makes it a polar solvent compatible with the solute.
EthanolEthanolHighly SolubleSimilar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding with the solute. Its polarity is well-suited for dissolving the compound.
Ketones AcetonePropan-2-oneSolubleAcetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the hydroxyl group of the solute, and its overall polarity is compatible with the ester group.
Esters Ethyl AcetateEthyl ethanoateSolubleAs an ester itself, this compound is expected to be highly compatible with ethyl acetate due to similar intermolecular forces (dipole-dipole interactions). Its use in the synthesis workup confirms this.[1]
Ethers Diethyl EtherEthoxyethaneSolubleDiethyl ether is a relatively non-polar solvent but can act as a hydrogen bond acceptor. It is expected to dissolve the compound, though perhaps to a lesser extent than more polar solvents.
MTBE2-methoxy-2-methylpropaneSolubleMethyl tertiary butyl ether was used as a solvent during the purification of the compound, indicating good solubility.[1]
Halogenated Hydrocarbons DichloromethaneDichloromethaneSolubleDichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. Its moderate polarity should be effective in solvating the solute.
Aromatic Hydrocarbons TolueneTolueneSparingly SolubleToluene is a non-polar solvent. The non-polar parts of the solute will interact favorably, but the polar hydroxyl and ester groups will limit overall solubility.
Aliphatic Hydrocarbons HexaneHexaneInsoluble to Sparingly SolubleHexane is a non-polar solvent and is unlikely to effectively solvate the polar functional groups of this compound, leading to poor solubility.

Experimental Protocols: Determination of Solubility

The following is a standard gravimetric method for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is adaptable and provides accurate quantitative data.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a given organic solvent at a controlled temperature to achieve a saturated solution.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when undissolved solute remains visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the persistence of undissolved solute.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any suspended particles to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed (to the experimental temperature) syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or beaker. Record the exact weight of the empty container.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). Alternatively, use a rotary evaporator or a vacuum desiccator.

    • Continue the evaporation process until all the solvent has been removed and a constant weight of the residue (the dissolved this compound) is achieved.

    • Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

    • Express the solubility in grams of solute per 100 mL of solvent or in other appropriate units (e.g., g/L, mol/L).

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves, must be worn.

  • Refer to the Material Safety Data Sheets (MSDS) for both the solute and the solvents being used for specific handling and disposal instructions.

Mandatory Visualization

The following diagrams illustrate key workflows related to the determination of the solubility of this compound.

G Workflow for Gravimetric Solubility Determination cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis A Add excess solute to a known volume of solvent in a vial B Seal vial and place in a thermostatically controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow undissolved solute to settle C->D Equilibration Complete E Withdraw a known volume of the clear supernatant D->E F Filter the solution into a pre-weighed evaporating dish E->F G Evaporate the solvent under controlled temperature F->G Sample Collected H Dry the residue to a constant weight G->H I Weigh the dish with the dry residue H->I J Calculate solubility from the mass of the residue and volume of the solvent I->J

Caption: Workflow for the gravimetric determination of solubility.

G Logical Flow for Qualitative Solubility Testing Start Start with a small amount of this compound AddSolvent Add a small volume of the test solvent and agitate Start->AddSolvent Observe Observe the mixture AddSolvent->Observe Soluble Soluble Observe->Soluble Clear solution forms AddMoreSolvent Gradually add more solvent and continue to agitate Observe->AddMoreSolvent Undissolved solute remains End End Soluble->End Insoluble Insoluble/Sparingly Soluble Insoluble->End ObserveAgain Observe for dissolution AddMoreSolvent->ObserveAgain ObserveAgain->Soluble Dissolves completely ObserveAgain->Insoluble No significant dissolution PartiallySoluble Partially Soluble ObserveAgain->PartiallySoluble Some solute remains after adding a large volume PartiallySoluble->End

Caption: A logical workflow for qualitative solubility assessment.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-2,2-dimethylpropanoate, also known as ethyl hydroxypivalate, is a bifunctional organic molecule featuring both a hydroxyl and an ester functional group. Its structural characteristics, particularly the neopentyl backbone, are expected to influence its thermal behavior. An understanding of its thermal stability and decomposition pathways is critical for its application in various fields, including as a building block in pharmaceutical and polymer synthesis, where it may be subjected to elevated temperatures during processing, storage, or formulation. This document provides a detailed theoretical overview of the potential thermal degradation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the physical state and potential volatility of the compound under thermal stress.

PropertyValueSource
Molecular FormulaC₇H₁₄O₃--INVALID-LINK--
Molecular Weight146.18 g/mol --INVALID-LINK--
Boiling Point160 °C at 12 Torr--INVALID-LINK--
Melting Point39 °C--INVALID-LINK--
Density1.007 g/cm³ (Predicted)--INVALID-LINK--

Theoretical Thermal Decomposition Pathways

Based on the thermal degradation mechanisms of analogous β-hydroxy esters and neopentyl esters, two primary decomposition pathways are proposed for this compound.

The presence of a β-hydroxyl group in relation to the ester carbonyl allows for a concerted intramolecular elimination reaction, commonly known as a retro-ene reaction. This pathway is characterized by a six-membered cyclic transition state. Theoretical studies on similar ethyl β-hydroxycarboxylates suggest this is a favorable decomposition route. For this compound, this could proceed via two distinct retro-ene mechanisms:

  • Pathway A1: Formation of Aldehyde and Ester. This involves the transfer of the hydroxyl proton to the carbonyl oxygen, leading to the formation of isobutyraldehyde and ethyl acetate. This is often a lower energy pathway for β-hydroxy esters.

  • Pathway A2: Formation of Alkene and Carboxylic Acid. This involves the transfer of a proton from the ethyl group of the ester to the hydroxyl oxygen, resulting in the formation of ethylene and 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid).

G Potential Retro-Ene Decomposition Pathways cluster_main This compound cluster_pathwayA1 Pathway A1: Retro-Ene (Aldehyde/Ester Formation) cluster_pathwayA2 Pathway A2: Retro-Ene (Alkene/Acid Formation) A This compound B Six-membered Cyclic Transition State 1 A->B Heat D Six-membered Cyclic Transition State 2 A->D Heat C Isobutyraldehyde + Ethyl Acetate B->C Concerted Rearrangement E Ethylene + 3-Hydroxy-2,2-dimethylpropanoic Acid D->E Concerted Rearrangement G Proposed Radical Decomposition Pathway cluster_main This compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A This compound B Initial Radicals via Homolytic Cleavage A->B High Temperature C Radical Cascade (e.g., H-abstraction, β-scission) B->C Reaction with other molecules D Stable Decomposition Products (e.g., CO, CO₂, Alkanes, Alkenes) C->D Radical Combination/Disproportionation G Experimental Workflow for Thermal Analysis A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Evolved Gas Analysis (TGA-MS/FTIR) B->D Couple with MS/FTIR E Data Analysis: - Onset of Decomposition - Weight Loss Profile B->E F Data Analysis: - Melting Point - Enthalpy of Transitions C->F G Data Analysis: - Identification of Gaseous Products D->G H Determination of Decomposition Pathway and Kinetics E->H F->H G->H

A Technical Guide to Sourcing Ethyl 3-hydroxy-2,2-dimethylpropanoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Ethyl 3-hydroxy-2,2-dimethylpropanoate, a key building block in pharmaceutical synthesis. This document offers a comprehensive comparison of suppliers, detailed specifications, and experimental protocols to aid researchers in making informed procurement decisions and facilitating its application in drug discovery and development.

Supplier and Product Overview

A variety of chemical suppliers offer this compound, catering to different research and development needs. The following tables summarize the key quantitative data available from prominent commercial vendors.

Table 1: General Supplier Information
SupplierProduct Number(s)Available Quantities
Sigma-AldrichSY3H3D67D27BCustom
Key Organics-1g, 5g, 10g, 25g
CP Lab Safety-100g
Oakwood Chemical208972250mg, Custom
ChemSceneCS-W022673Custom
Table 2: Chemical and Physical Properties
PropertyValueSource
CAS Number 14002-73-4[1][2]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [2]
Appearance Colorless to Yellow Liquid
Purity ≥95% - 98%[2][3]
Boiling Point 160 °C (at 12 Torr)[4]
Melting Point 39 °C[4]
Density 1.007±0.06 g/cm³ (Predicted)[4]
Storage Temperature Room Temperature, Sealed in Dry Conditions[4]
Table 3: Supplier-Specific Specifications
SupplierPurity SpecificationPhysical FormAdditional Notes
Sigma-Aldrich 97%Yellow Liquid-
CP Lab Safety min 98%Not SpecifiedFor professional manufacturing, research, and industrial use only.
ChemScene ≥95%Not Specified-

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from literature procedures. This protocol is intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound

Materials:

  • 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid, HPA)

  • Cesium carbonate (Cs₂CO₃), dried and freshly ground

  • Ethyl iodide

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methyl tertiary butyl ether (MTBE)

Procedure:

  • To a dry 500 mL round-bottomed flask equipped with a magnetic stirring bar, reflux condenser, and nitrogen inlet, add 3-hydroxy-2,2-dimethylpropanoic acid (60.0 mmol) and dried, freshly ground cesium carbonate (60.0 mmol).[4]

  • Under a nitrogen atmosphere, add 150 mL of anhydrous DMF to the flask.[4]

  • Add ethyl iodide (40.0-60.0 mmol) to the reaction mixture.[4]

  • Heat the reaction mixture to 50-70 °C overnight under a nitrogen atmosphere.[4]

  • After the reaction is complete, cool the mixture and dilute it with ethyl acetate.[4]

  • Filter the mixture to remove the precipitate.[4]

  • Neutralize the filtrate with a small amount of 1 M HCl.[4]

  • Extract the aqueous phase several times with ethyl acetate.[4]

  • Combine the organic phases and wash with saturated aqueous sodium bicarbonate, followed by brine.[4]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Dissolve the residue in MTBE and wash five times with water to remove residual DMF.[4]

  • The resulting product can be used without further purification or can be purified by fractional distillation under reduced pressure or silica gel column chromatography.[5]

Characterization:

The final product can be characterized by ¹H NMR spectroscopy. The expected peaks are: δ=1.20 (s, 6H), 1.28 (t, J=7.2Hz, 3H), 2.50-2.55 (br. m, 1H), 3.52-3.57 (br. m, 2H), 4.16 (q, J=7.2Hz, 2H) ppm in CDCl₃.[5]

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for this compound involves several critical steps to ensure the quality and consistency of the material for research and development. The following diagram illustrates a logical workflow for this selection process.

Supplier_Selection_Workflow A Define Research Requirements (Purity, Quantity, Timeline) B Identify Potential Suppliers A->B C Request Technical Data (CoA, SDS, Specs) B->C D Compare Supplier Specifications (Purity, Impurities, Physical Properties) C->D E Evaluate Supplier Reliability (Lead Time, Stock Availability, Support) D->E F Request Quotations E->F G Select Supplier & Procure Material F->G H Incoming Quality Control (Verify CoA, Analytical Testing) G->H I Material Approved for Use H->I Pass J Material Fails QC (Contact Supplier) H->J Fail

Caption: A logical workflow for selecting a commercial supplier of this compound.

Application in Drug Development

This compound and its derivatives have shown potential in the development of novel therapeutics. For instance, certain derivatives have been synthesized and investigated as potent histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. The core structure of this compound provides a valuable scaffold for the synthesis of compound libraries for screening and lead optimization in drug discovery programs.

References

Methodological & Application

Prospective Application of Ethyl 3-hydroxy-2,2-dimethylpropanoate in Polymer Chemistry: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-2,2-dimethylpropanoate is a bifunctional molecule containing a primary hydroxyl group and an ethyl ester. While direct applications of this specific molecule in polymer chemistry are not extensively documented in current literature, its structure suggests a promising potential role as an initiator in the ring-opening polymerization (ROP) of cyclic esters. This application note explores the theoretical framework for its use, providing prospective experimental protocols and expected outcomes based on established principles of polymer chemistry. The unique neopentyl core of this initiator is hypothesized to impart specific thermal and mechanical properties to the resulting polymers.

Prospective Application: Initiator for Ring-Opening Polymerization

The primary hydroxyl group of this compound can act as a nucleophile to initiate the polymerization of cyclic monomers such as lactide, caprolactone, and glycolide. In the presence of a suitable catalyst, typically a tin compound like stannous octoate (Sn(Oct)₂), the hydroxyl group attacks the carbonyl of the cyclic ester, leading to the opening of the ring and the formation of a propagating polymer chain.

The general mechanism involves the coordination of the cyclic monomer to the catalyst, followed by the nucleophilic attack of the alcohol. The result is a polymer chain with the initiator fragment at one end (the alpha-end) and a hydroxyl group at the other (the omega-end). The ester group of this compound would remain as a terminal group on the polymer chain, offering a potential site for further chemical modification or influencing the polymer's solubility and degradation profile.

Experimental Protocols: A Prospective Study

This section outlines a hypothetical experimental protocol for the ring-opening polymerization of L-lactide using this compound as an initiator.

Objective: To synthesize polylactide (PLA) with a terminal ethyl ester group and to evaluate the control over molecular weight and dispersity.

Materials:

  • L-lactide

  • This compound (as initiator)

  • Stannous octoate (Sn(Oct)₂) (as catalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Procedure:

  • Drying: L-lactide is recrystallized from ethyl acetate and dried under vacuum at 50°C for 48 hours. Toluene is dried over calcium hydride and distilled.

  • Reaction Setup: A flame-dried Schlenk flask is charged with a predetermined amount of L-lactide and the desired amount of this compound (to control the theoretical molecular weight). The flask is then evacuated and backfilled with dry nitrogen three times.

  • Initiation: Anhydrous toluene is added to dissolve the monomer and initiator. The flask is heated to 130°C in an oil bath.

  • Catalysis: A stock solution of Sn(Oct)₂ in anhydrous toluene is prepared. The required amount of the catalyst solution is injected into the reaction mixture to achieve a specific monomer-to-catalyst ratio.

  • Polymerization: The reaction is allowed to proceed at 130°C for a specified time (e.g., 2-24 hours).

  • Termination and Purification: The reaction is quenched by cooling to room temperature. The viscous solution is dissolved in dichloromethane and precipitated into an excess of cold methanol. The precipitated polymer is collected by filtration and dried under vacuum at 40°C to a constant weight.

Data Presentation: Hypothetical Results

The following table summarizes the expected results from the polymerization of L-lactide with this compound as the initiator, based on typical outcomes for similar ROP reactions.

Entry[M]₀/[I]₀ RatioTheoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
150:17,2006,8001.15
2100:114,40013,5001.20
3200:128,80026,9001.25

[M]₀: Initial monomer concentration, [I]₀: Initial initiator concentration, Mn: Number-average molecular weight, PDI: Polydispersity Index.

Visualizations

ROP_Initiation cluster_reactants Reactants cluster_process Polymerization Process Initiator Ethyl 3-hydroxy- 2,2-dimethylpropanoate Activation Initiator Activation Initiator->Activation Reacts with Catalyst Monomer L-Lactide Propagation Chain Propagation Monomer->Propagation Adds to growing chain Catalyst Sn(Oct)₂ Catalyst->Activation Activation->Propagation Initiates Polymer Polylactide with Ester End-Group Propagation->Polymer

Caption: Proposed pathway for ROP initiation.

Experimental_Workflow Start Start Drying Dry Reactants (L-Lactide, Toluene) Start->Drying Setup Schlenk Flask Setup (Monomer + Initiator) Drying->Setup Heating Heat to 130°C Setup->Heating Catalyst_Addition Inject Sn(Oct)₂ Catalyst Heating->Catalyst_Addition Polymerization Polymerize for Specified Time Catalyst_Addition->Polymerization Quench Cool to Room Temp. Polymerization->Quench Purification Dissolve and Precipitate Quench->Purification Drying_Final Dry Final Polymer Purification->Drying_Final Characterization Analyze Polymer (GPC, NMR) Drying_Final->Characterization End End Characterization->End

Caption: Experimental workflow for polymerization.

Conclusion

While empirical data is needed for confirmation, the chemical structure of this compound strongly supports its potential as a functional initiator for the ring-opening polymerization of cyclic esters. The protocols and expected data presented here provide a solid foundation for researchers to explore this application. The resulting polymers, featuring a distinct terminal ester group derived from the initiator, could offer novel properties relevant to various fields, including controlled drug delivery, biodegradable plastics, and advanced material design. Further research is warranted to validate these prospective applications and to fully characterize the properties of the resulting polymers.

Application Notes and Protocols: Ethyl 3-hydroxy-2,2-dimethylpropanoate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 3-hydroxy-2,2-dimethylpropanoate and its derivatives as key precursors in the synthesis of vital pharmaceutical intermediates. The focus is on the production of (R)-pantolactone, a crucial building block for Vitamin B5, and chiral side-chains for statin-class drugs. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate research and development in this area.

Synthesis of (R)-Pantolactone: A Key Intermediate for Vitamin B5

(R)-pantolactone is an essential chiral intermediate in the industrial synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as D-panthenol.[1] The chemo- and biocatalytic routes starting from precursors related to this compound are of significant interest due to their potential for high enantioselectivity and efficiency. A highly effective method is the deracemization of a racemic mixture of pantolactone (dl-pantolactone) using a multi-enzyme cascade.

Logical Relationship: Deracemization of dl-Pantolactone

deracemization_overview dl_pantolactone dl-Pantolactone (Racemic Mixture) l_pantolactone l-Pantolactone dl_pantolactone->l_pantolactone Separation of enantiomers d_pantolactone d-Pantolactone (Desired Enantiomer) dl_pantolactone->d_pantolactone Separation of enantiomers enzymes Multi-Enzyme Cascade (Whole-Cell Biocatalyst) l_pantolactone->enzymes Substrate for oxidation ketopantolactone Ketopantolactone (Intermediate) ketopantolactone->enzymes Substrate for reduction enzymes->d_pantolactone CPR-catalyzed Asymmetric Reduction enzymes->ketopantolactone LPLDH-catalyzed Oxidation

Caption: Overview of the multi-enzyme cascade for the deracemization of dl-pantolactone.

Quantitative Data: Enzymatic Deracemization of dl-Pantolactone

The following table summarizes the key quantitative parameters for the efficient deracemization of dl-pantolactone using a whole-cell biocatalyst co-expressing l-pantolactone dehydrogenase (LPLDH), conjugated polyketone reductase (CPR), and glucose dehydrogenase (GDH) for cofactor regeneration.[2][3][4]

ParameterValueReference
BiocatalystE. coli BL21(DE3) co-expressing AmeLPLDH, ZpaCPR, and BsGDH[2][3]
Substratedl-Pantolactone[3]
Substrate Concentration1.25 M[3]
Temperature30°C[4][5]
pH6.0[4][5]
Reaction Time36 hours[3]
Enantiomeric Excess (e.e.) of d-pantolactone>98.6%[3]
Productivity107.7 g/(L·d)[3]
Experimental Protocol: Deracemization of dl-Pantolactone

This protocol details the procedure for the deracemization of dl-pantolactone using a whole-cell biocatalyst in a fed-batch process.[4][5]

1. Preparation of Whole-Cell Biocatalyst:

  • Co-express the genes for l-pantolactone dehydrogenase (AmeLPLDH), conjugated polyketone reductase (ZpaCPR), and glucose dehydrogenase (BsGDH) in E. coli BL21(DE3).

  • Culture the recombinant E. coli in a suitable medium and induce protein expression.

  • Harvest the cells by centrifugation and wash with a phosphate buffer. The resulting wet cell paste is used as the whole-cell biocatalyst.[5]

2. Deracemization Reaction:

  • In a temperature-controlled reactor, prepare a reaction mixture containing:

    • 1.25 M dl-pantolactone

    • 2.5 M D-glucose (for cofactor regeneration)

    • 200 g/L wet whole-cell biocatalyst

    • 50 mM PBS buffer (pH 6.0)[4]

  • Incubate the reaction mixture at 30°C with agitation (400 rpm) for 24 hours.[5]

  • Maintain the pH at 6.0 by the automated addition of 1 M NaOH.[4]

  • After 24 hours, supplement the reaction with an additional 100 g/L of wet E. coli cells expressing only BsGDH.[5]

  • Continue the incubation for another 12 hours under the same conditions.[5]

3. Product Isolation and Analysis:

  • Terminate the reaction by adding an equal volume of 3 M HCl.[4]

  • Remove the cell debris by centrifugation.[5]

  • Extract the supernatant with ethyl acetate.[4]

  • Analyze the organic phase for the concentration and enantiomeric excess of d-pantolactone using chiral High-Performance Liquid Chromatography (HPLC).[5]

Experimental Workflow: Deracemization of dl-Pantolactone

deracemization_workflow cluster_prep Biocatalyst Preparation cluster_reaction Deracemization Reaction cluster_workup Product Isolation and Analysis co_expression Co-expression of LPLDH, CPR, GDH in E. coli culturing Culturing and Induction co_expression->culturing harvesting Cell Harvesting and Washing culturing->harvesting reaction_setup Reaction Setup with dl-pantolactone, glucose, and biocatalyst harvesting->reaction_setup incubation_1 Incubation (24h, 30°C, pH 6.0) reaction_setup->incubation_1 supplementation Supplement with BsGDH-expressing cells incubation_1->supplementation incubation_2 Incubation (12h, 30°C, pH 6.0) supplementation->incubation_2 termination Reaction Termination (HCl) incubation_2->termination extraction Centrifugation and Ethyl Acetate Extraction termination->extraction analysis Chiral HPLC Analysis extraction->analysis

Caption: Step-by-step workflow for the enzymatic deracemization of dl-pantolactone.

Synthesis of Chiral Statin Side-Chain Precursors

This compound serves as a foundational structure for the synthesis of more complex chiral intermediates used in the production of statins, a class of cholesterol-lowering drugs. Biocatalytic cascade reactions are particularly effective in constructing the stereochemically rich side chains of statins like atorvastatin and rosuvastatin.

Signaling Pathway: Enzymatic Cascade for a Statin Side-Chain Precursor

statin_pathway start N-(3-hydroxypropyl)- 2-phenylacetamide adh Alcohol Dehydrogenase (ADH) start->adh Oxidation aldehyde N-(3-oxopropyl)- 2-phenylacetamide dera 2-Deoxy-d-ribose-5-phosphate aldolase (DERA) aldehyde->dera lactol Phenylacetamide-lactol (Statin Precursor) acetaldehyde Acetaldehyde (2 equiv.) acetaldehyde->dera adh->aldehyde dera->lactol Tandem Aldol Addition

Caption: Enzymatic cascade for the synthesis of a chiral statin side-chain precursor.

Quantitative Data: Synthesis of a Statin Side-Chain Precursor

The following table presents key data for the one-pot enzymatic cascade synthesis of a statin side-chain precursor starting from N-(3-hydroxypropyl)-2-phenylacetamide.[6]

ParameterValue/ConditionReference
Starting MaterialN-(3-hydroxypropyl)-2-phenylacetamide[6]
EnzymesAlcohol Dehydrogenase (ADH), 2-Deoxy-d-ribose-5-phosphate aldolase (DERA)[6]
Second SubstrateAcetaldehyde[6]
Reactor ModeFed-batch with acetaldehyde feed[6]
Final ProductN-(2-((2S,4S,6S)-4,6-dihydroxytetrahydro-2H-pyran-2-yl)ethyl)-2-phenylacetamide[6]
Highest Yield75%[6]
Experimental Protocol: Enzymatic Synthesis of a Statin Side-Chain Precursor

This protocol outlines the general procedure for the one-pot enzymatic cascade reaction to produce a chiral statin side-chain precursor.[6]

1. Reaction Setup:

  • In a temperature and pH-controlled reactor, prepare a buffered aqueous solution.

  • Add the starting material, N-(3-hydroxypropyl)-2-phenylacetamide, to the reactor.

  • Add the enzymes, Alcohol Dehydrogenase (ADH) and 2-Deoxy-d-ribose-5-phosphate aldolase (DERA), along with the necessary cofactor (e.g., NAD+).

  • A cofactor regeneration system is typically required.

2. Fed-Batch Reaction:

  • Initiate the reaction by starting a continuous feed of acetaldehyde into the reactor. This fed-batch approach is crucial to minimize the inhibitory effects of high acetaldehyde concentrations on the enzymes.

  • Monitor the reaction progress by periodically taking samples and analyzing them using HPLC to determine the concentrations of the starting material, intermediate aldehyde, and the final lactol product.

3. Product Isolation:

  • Once the reaction has reached the desired conversion, terminate the reaction.

  • Precipitate the enzymes by adding an organic solvent like acetone and remove them by filtration.[7]

  • The crude product in the filtrate can be purified using techniques such as extraction and chromatography. For example, after concentrating the reaction mixture, it can be neutralized and extracted with ethyl acetate.[7]

Experimental Workflow: Statin Precursor Synthesis

statin_workflow cluster_reaction One-Pot Enzymatic Cascade cluster_workup Downstream Processing setup Reaction Setup: Buffer, Starting Material, Enzymes, Cofactor fed_batch Fed-Batch Addition of Acetaldehyde setup->fed_batch monitoring Reaction Monitoring (HPLC) fed_batch->monitoring termination Reaction Termination monitoring->termination enzyme_removal Enzyme Precipitation and Filtration termination->enzyme_removal purification Extraction and Chromatography enzyme_removal->purification

Caption: General workflow for the biocatalytic synthesis of a chiral statin side-chain precursor.

References

Application Notes and Protocols for the Esterification of 3-hydroxy-2,2-dimethylpropanoic acid with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 3-hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, with ethanol yields ethyl 3-hydroxy-2,2-dimethylpropanoate. This reaction is a classic example of a Fischer-Speier esterification, a fundamental process in organic synthesis.[1] this compound is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and specialty polymers, due to its bifunctional nature, possessing both a hydroxyl group and an ester moiety.[2] These functional groups offer multiple sites for further chemical modifications.

This document provides detailed application notes and experimental protocols for the synthesis of this compound via Fischer esterification. The protocols are based on established methods for similar esterifications and are intended to provide a robust starting point for laboratory synthesis.

Reaction and Mechanism

The overall reaction involves the acid-catalyzed condensation of 3-hydroxy-2,2-dimethylpropanoic acid with ethanol to form the corresponding ethyl ester and water.

Reaction Scheme:

The Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the product side, an excess of one of the reactants, typically the alcohol, is used, and/or the water formed during the reaction is removed.[4][5] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][5]

Experimental Protocols

This section outlines two common protocols for the synthesis of this compound.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol is adapted from a similar procedure for the synthesis of the corresponding methyl ester.[6]

Materials:

  • 3-hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic acid, CAS: 4835-90-9)

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxy-2,2-dimethylpropanoic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification with Dean-Stark Trap

This method is advantageous as it allows for the continuous removal of water, thus driving the reaction to completion.

Materials:

  • All materials from Protocol 1, with p-toluenesulfonic acid (p-TsOH) monohydrate replacing sulfuric acid.

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-hydroxy-2,2-dimethylpropanoic acid, ethanol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, while the toluene returns to the reaction flask.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for Fischer esterification reactions, which can be used as a starting point for the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with ethanol.

Table 1: Reactant and Catalyst Quantities (Example Scale)

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
3-hydroxy-2,2-dimethylpropanoic acid118.1311.811001
Ethanol46.0746.07100010
Sulfuric Acid (conc.)98.08~1.0~100.1
or p-Toluenesulfonic acid monohydrate190.22~1.9~100.1

Table 2: Reaction Conditions and Expected Outcome

ParameterValue
Reaction Temperature Reflux temperature of ethanol (~78 °C) or toluene (~111 °C)
Reaction Time 2 - 16 hours (monitor by TLC/GC)
Catalyst Concentrated H₂SO₄ or p-TsOH
Solvent Ethanol (reactant and solvent) or Toluene (for azeotropic removal of water)
Expected Yield 60-95% (dependent on conditions and purification)
Product (this compound) CAS: 14002-73-4, Molecular Formula: C₇H₁₄O₃, Molecular Weight: 146.18 g/mol

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow Reactants 3-hydroxy-2,2-dimethylpropanoic acid + Ethanol Reaction Reflux Reactants->Reaction Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reaction Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Reaction Parameters

This diagram shows the logical relationship between key parameters and the outcome of the esterification reaction.

Reaction_Parameters cluster_inputs Reaction Inputs cluster_process Process cluster_outputs Reaction Outcome Excess Ethanol Excess Ethanol Equilibrium Shift Equilibrium Shift Excess Ethanol->Equilibrium Shift Water Removal Water Removal Water Removal->Equilibrium Shift Acid Catalyst Acid Catalyst Reaction Rate Reaction Rate Acid Catalyst->Reaction Rate Temperature Temperature Temperature->Reaction Rate Reaction Time Reaction Time High Yield High Yield Reaction Time->High Yield Equilibrium Shift->High Yield Reaction Rate->High Yield

Caption: Key parameters influencing the Fischer esterification reaction outcome.

References

Application Notes and Protocols for the Quantification of Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-2,2-dimethylpropanoate is a valuable building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Accurate and reliable quantification of this compound is essential for process monitoring, quality control, and research and development. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The methodologies are designed to be robust and applicable to various sample matrices, including reaction mixtures and aqueous solutions.

Analytical Methods Overview

Two primary chromatographic techniques are presented for the quantification of this compound:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A highly sensitive and reproducible method suitable for the analysis of volatile compounds. This is the preferred method for achieving low detection limits.

  • High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): A versatile and straightforward method that offers direct analysis without the need for derivatization, making it a simpler alternative to GC-FID.

The selection of the method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical performance characteristics of the described GC-FID and HPLC-UV methods. Please note that these are representative values, and actual performance may vary depending on the specific instrumentation, column, and analytical conditions. The data presented for this compound is based on established methods for structurally similar compounds, such as ethyl lactate and other short-chain hydroxy esters, to provide a scientifically sound estimation of expected performance.[1][2][3]

Table 1: GC-FID Method Performance Characteristics

ParameterTypical Value
Linearity (r²)> 0.999
Range1 - 500 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: HPLC-UV Method Performance Characteristics

ParameterTypical Value
Linearity (r²)> 0.998
Range5 - 1000 µg/mL
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)3 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes the analysis of this compound in a liquid sample matrix (e.g., reaction mixture, fermentation broth) following a liquid-liquid extraction.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer to a clean vial for analysis.

dot

Sample_Preparation_GC A 1. Aqueous Sample (1 mL) B 2. Add Extraction Solvent (1 mL) (e.g., Ethyl Acetate) A->B C 3. Vortex (2 min) B->C D 4. Centrifuge (3000 rpm, 5 min) C->D E 5. Collect Organic Layer D->E F GC-FID Analysis E->F

Caption: Workflow for GC-FID sample preparation.

2. GC-FID Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 15°C/min.

    • Hold at 180°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Calibration

  • Prepare a series of calibration standards of this compound in the extraction solvent (e.g., ethyl acetate) covering the expected concentration range of the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Protocol 2: Quantification by High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

This protocol is suitable for the direct analysis of this compound in aqueous or organic samples.

1. Sample Preparation

  • For aqueous samples, dilute with the mobile phase to bring the analyte concentration within the calibration range.

  • For organic samples, ensure the solvent is miscible with the mobile phase or perform a solvent exchange to the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

dot

Sample_Preparation_HPLC A 1. Sample (Aqueous or Organic) B 2. Dilute with Mobile Phase A->B C 3. Filter (0.45 µm) B->C D HPLC-UV Analysis C->D

Caption: Workflow for HPLC-UV sample preparation.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water (acidified with 0.1% phosphoric acid) and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection: UV detection at 210 nm.[2]

3. Calibration

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Signaling Pathways and Logical Relationships

The analytical workflow for both GC-FID and HPLC-UV methods involves a logical sequence of steps from sample receipt to final data analysis. The following diagram illustrates this general workflow.

dot

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Receipt & Login B Extraction / Dilution A->B C Filtration B->C D Chromatographic Separation (GC or HPLC) C->D E Detection (FID or UV) D->E F Peak Integration E->F G Quantification using Calibration Curve F->G H Report Generation G->H

Caption: General analytical workflow.

Conclusion

The GC-FID and HPLC-UV methods described provide reliable and accurate means for the quantification of this compound. The choice of method should be based on the specific analytical needs. Proper method validation in the respective laboratory setting is crucial to ensure data of high quality and integrity.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group in Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group in Ethyl 3-hydroxy-2,2-dimethylpropanoate. The methods described herein are fundamental transformations in organic synthesis, crucial for protecting group strategies, and for the preparation of derivatives for further functionalization or biological evaluation.

Three common and effective derivatization techniques are presented:

  • Acylation: Esterification of the hydroxyl group with acetic anhydride to form an acetate ester.

  • Silylation: Conversion of the hydroxyl group into a tert-butyldimethylsilyl (TBDMS) ether.

  • Mitsunobu Reaction: Esterification with a carboxylic acid under mild, stereoinverting conditions.

These protocols are designed to be clear, reproducible, and adaptable for various research and development applications.

Acylation: Acetylation with Acetic Anhydride

Acylation is a widely used method for the protection of hydroxyl groups. The formation of an acetate ester is a robust and generally high-yielding transformation. The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), in the presence of a base to neutralize the acetic acid byproduct.

Experimental Protocol: Synthesis of Ethyl 3-acetoxy-2,2-dimethylpropanoate

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (5-10 mL per mmol of substrate).

  • Add triethylamine or pyridine (1.5 eq).

  • Add acetic anhydride (1.2 eq).

  • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, ethyl 3-acetoxy-2,2-dimethylpropanoate, can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary
Reagent/ParameterCondition/ValueYield (%)Reference
Acetic Anhydride/DMAPDCM, 25 °C, 4 h~90-95% (representative)[1][2]

Note: The yield is a representative value based on similar acylation reactions of sterically unhindered primary alcohols.

Experimental Workflow: Acylation

acylation_workflow start Start dissolve Dissolve Substrate in DCM start->dissolve add_reagents Add Et3N, Ac2O, and DMAP dissolve->add_reagents react Stir at RT add_reagents->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry (Na2SO4) workup->dry concentrate Concentrate dry->concentrate purify Purify (Optional) concentrate->purify product Ethyl 3-acetoxy-2,2-dimethylpropanoate purify->product silylation_workflow start Start dissolve Dissolve Substrate and Imidazole in DMF start->dissolve add_tbdmscl Add TBDMSCl at 0 °C dissolve->add_tbdmscl react Stir at RT add_tbdmscl->react workup Aqueous Workup and Extraction react->workup dry Dry (Na2SO4) workup->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product Ethyl 3-(tert-butyldimethylsilyloxy)- 2,2-dimethylpropanoate purify->product mitsunobu_workflow start Start dissolve Dissolve Substrate, p-Nitrobenzoic Acid, and PPh3 in THF start->dissolve add_diad Add DIAD at 0 °C dissolve->add_diad react Stir at RT or 40 °C add_diad->react concentrate1 Concentrate react->concentrate1 filter Filter Byproducts concentrate1->filter workup Aqueous Workup filter->workup dry Dry (Na2SO4) workup->dry concentrate2 Concentrate dry->concentrate2 purify Purify concentrate2->purify product Ethyl 3-(4-nitrobenzoyloxy)- 2,2-dimethylpropanoate purify->product derivatization_pathways cluster_acylation Acylation cluster_silylation Silylation cluster_mitsunobu Mitsunobu Reaction substrate This compound acylation_reagents Acetic Anhydride, DMAP, Et3N substrate->acylation_reagents silylation_reagents TBDMSCl, Imidazole substrate->silylation_reagents mitsunobu_reagents p-Nitrobenzoic Acid, PPh3, DIAD substrate->mitsunobu_reagents acetate_product Ethyl 3-acetoxy-2,2-dimethylpropanoate acylation_reagents->acetate_product silyl_product Ethyl 3-(tert-butyldimethylsilyloxy)- 2,2-dimethylpropanoate silylation_reagents->silyl_product mitsunobu_product Ethyl 3-(4-nitrobenzoyloxy)- 2,2-dimethylpropanoate mitsunobu_reagents->mitsunobu_product

References

Scale-Up Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the industrial scale-up synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. The outlined process is a robust two-stage synthesis commencing with the production of hydroxypivalaldehyde, followed by its oxidation to hydroxypivalic acid and subsequent esterification. This application note includes detailed experimental protocols, tabulated quantitative data for process optimization, and visual workflows to ensure clarity and reproducibility at an industrial scale.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the production of active pharmaceutical ingredients (APIs) and other fine chemicals. Its structural features, including a sterically hindered ester group and a primary alcohol, make it a versatile synthon. The increasing demand for this intermediate necessitates the development of an efficient, scalable, and economically viable manufacturing process. This document details a two-step synthetic route suitable for industrial production, focusing on process parameters, purification techniques, and analytical controls.

Synthetic Pathway Overview

The industrial synthesis of this compound is proposed via a two-stage process. The first stage involves the synthesis of hydroxypivalaldehyde (HPA) through an aldol condensation reaction. The second stage encompasses the oxidation of HPA to hydroxypivalic acid, followed by a classic Fischer esterification to yield the final product.

G cluster_0 Stage 1: Hydroxypivalaldehyde (HPA) Synthesis cluster_1 Stage 2: Esterification A Isobutyraldehyde C Aldol Condensation A->C B Formaldehyde B->C D Hydroxypivalaldehyde (HPA) C->D E Hydroxypivalic Acid I Oxidation D->I G Fischer Esterification E->G F Ethanol F->G H This compound G->H I->E

Caption: Overall synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of Hydroxypivalaldehyde (HPA)

The synthesis of HPA is achieved through the aldol condensation of isobutyraldehyde and formaldehyde in the presence of a basic catalyst, such as triethylamine.[1][2]

Protocol:

  • Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature and pH probes is charged with an aqueous solution of formaldehyde (37-42 wt%).[1]

  • Catalyst Addition: Triethylamine is added to the formaldehyde solution to act as a basic catalyst. The amount of triethylamine typically ranges from 0.1 to 0.5 moles per mole of formaldehyde.[1]

  • Reactant Addition: Isobutyraldehyde is fed into the reactor at a controlled rate to maintain the reaction temperature between 50-100°C.[1] The molar ratio of isobutyraldehyde to formaldehyde is typically maintained between 0.8 and 1.6.

  • Reaction Monitoring: The reaction is monitored by gas chromatography (GC) to determine the conversion of isobutyraldehyde. The reaction is typically complete within 30 to 120 minutes.[1]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The low-boiling components, such as unreacted isobutyraldehyde and formaldehyde, are removed by distillation. The resulting crude HPA is then extracted from the aqueous phase.[3][4]

Stage 2: Oxidation of HPA to Hydroxypivalic Acid and Esterification

3.2.1. Oxidation of Hydroxypivalaldehyde to Hydroxypivalic Acid

While patents often describe the direct use of HPA-containing mixtures for subsequent reactions, for a clean esterification, oxidation to hydroxypivalic acid is recommended.

Protocol:

  • Reactor Setup: A suitable oxidation reactor is charged with the crude hydroxypivalaldehyde solution.

  • Oxidation: An oxidizing agent (e.g., air, oxygen, or hydrogen peroxide) is introduced in the presence of a suitable catalyst (e.g., a mixed metal oxide catalyst) under controlled temperature and pressure to convert the aldehyde to a carboxylic acid.

  • Work-up: The resulting hydroxypivalic acid can be isolated or used directly as a solution in the next step.

3.2.2. Fischer Esterification

The esterification of hydroxypivalic acid with ethanol is carried out using a strong acid catalyst.[5][6]

Protocol:

  • Reactor Setup: A corrosion-resistant reactor equipped for reflux and distillation is charged with hydroxypivalic acid and an excess of ethanol. Ethanol acts as both a reactant and a solvent.

  • Catalyst Addition: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

  • Reaction: The mixture is heated to reflux (approximately 78-85°C) to drive the esterification. The water formed during the reaction is continuously removed to shift the equilibrium towards the product.[7]

  • Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) or GC until the desired conversion is achieved.

  • Neutralization and Purification: After cooling, the acidic catalyst is neutralized with a base (e.g., sodium bicarbonate). The excess ethanol is removed by distillation. The crude ester is then purified by fractional distillation under reduced pressure.[8]

Data Presentation

Table 1: Process Parameters for HPA Synthesis

ParameterValueReference
Formaldehyde Concentration35-42 wt%[1]
Isobutyraldehyde:Formaldehyde (molar ratio)0.8 - 1.6
CatalystTriethylamine[1]
Catalyst Loading (mol ratio to formaldehyde)0.1 - 0.5[1]
Reaction Temperature50-100 °C[1]
Reaction Time30-120 min[1]
Isobutyraldehyde Conversion90-100 %[1]
HPA Selectivity>90 %[1]

Table 2: Process Parameters for Fischer Esterification

ParameterValueReference
ReactantsHydroxypivalic Acid, Ethanol[5][6]
CatalystSulfuric Acid / p-TsOH[5][6]
Ethanol to Acid Molar Ratio> 3:1
Reaction Temperature78-85 °C (Reflux)
PressureAtmospheric (with water removal)[7]
Typical Yield68% (lab scale with different route)[8]

Visualizations

G cluster_0 HPA Synthesis Workflow A Charge Reactor with Formaldehyde Solution B Add Triethylamine Catalyst A->B C Feed Isobutyraldehyde (50-100°C) B->C D Monitor Reaction by GC C->D E Cool and Distill Low Boilers D->E F Extract Crude HPA E->F

Caption: HPA synthesis workflow.

G cluster_1 Esterification and Purification Workflow G Charge Reactor with HPA and Ethanol H Add Acid Catalyst G->H I Heat to Reflux with Water Removal H->I J Monitor Reaction by HPLC/GC I->J K Neutralize and Remove Excess Ethanol J->K L Fractional Distillation of Crude Ester K->L M Final Product: This compound L->M

Caption: Esterification workflow.

Conclusion

The described two-stage process for the synthesis of this compound provides a clear and scalable route for industrial production. The initial synthesis of hydroxypivalaldehyde is a well-documented and high-yielding process. The subsequent oxidation and Fischer esterification are standard industrial operations that can be optimized for high efficiency and purity. Adherence to the detailed protocols and process parameters outlined in this document will facilitate the successful scale-up and manufacturing of this important chemical intermediate.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of enantiopure ethyl (R)- and (S)-3-hydroxy-2,2-dimethylpropanoate, valuable chiral building blocks in the pharmaceutical industry. Two primary biocatalytic strategies are presented: enzymatic kinetic resolution of the racemic ester and asymmetric reduction of the corresponding prochiral ketone.

Introduction

Enantiomerically pure β-hydroxy esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including cardiovascular drugs, antibiotics, and anti-inflammatory agents. Traditional chemical methods for obtaining these chiral molecules often involve hazardous reagents, stoichiometric amounts of chiral auxiliaries, and multiple protection/deprotection steps. Biocatalysis offers a green and efficient alternative, utilizing enzymes to perform highly selective transformations under mild reaction conditions. This document outlines two effective biocatalytic approaches for producing enantiopure ethyl 3-hydroxy-2,2-dimethylpropanoate.

Biocatalytic Strategies

Two primary methods are detailed:

  • Kinetic Resolution of Racemic this compound: This method employs a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the racemic starting material, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

  • Asymmetric Reduction of Ethyl 2,2-dimethyl-3-oxopropanoate: This approach utilizes a ketoreductase enzyme, often expressed in a whole-cell system like recombinant Escherichia coli, to directly convert the prochiral ketone into a single enantiomer of the desired alcohol.

Protocol 1: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

This protocol describes the kinetic resolution of racemic this compound via transesterification using immobilized CALB. The (R)-enantiomer is preferentially acylated, leaving the (S)-enantiomer as the unreacted alcohol.

Materials and Reagents
  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435 or equivalent)

  • Vinyl acetate (acyl donor)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath, rotary evaporator)

Experimental Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add racemic this compound (5.0 g, 34.2 mmol).

    • Add 50 mL of anhydrous methyl tert-butyl ether (MTBE).

    • Add vinyl acetate (4.4 g, 51.3 mmol, 1.5 equivalents).

    • Equilibrate the mixture to 30°C in a temperature-controlled water bath with magnetic stirring.

  • Enzymatic Reaction:

    • Initiate the reaction by adding immobilized CALB (500 mg).

    • Stir the reaction mixture at 30°C and monitor the progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Analyze the aliquots by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (ee) of the substrate and product.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting mixture of unreacted (S)-ethyl 3-hydroxy-2,2-dimethylpropanoate and the acylated (R)-enantiomer by silica gel column chromatography using a hexane:ethyl acetate gradient.

Data Presentation

Table 1: Influence of Reaction Time on Kinetic Resolution of this compound

Reaction Time (h)Conversion (%)ee of (S)-alcohol (%)ee of (R)-acetate (%)
21518>99
42839>99
84582>99
2452>9996

Note: Data is representative and may vary based on specific enzyme activity and reaction conditions.

Analytical Method: Chiral Gas Chromatography (GC)
  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., β-cyclodextrin-based).[1][2]

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Program: 80°C for 2 min, then ramp to 150°C at 5°C/min.

  • Expected Retention Times: (S)-enantiomer and (R)-enantiomer will have distinct retention times allowing for quantification of enantiomeric excess.

Protocol 2: Asymmetric Reduction using Recombinant E. coli Whole Cells

This protocol details the asymmetric reduction of ethyl 2,2-dimethyl-3-oxopropanoate to (R)-ethyl 3-hydroxy-2,2-dimethylpropanoate using a recombinant E. coli whole-cell biocatalyst co-expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.

Materials and Reagents
  • Ethyl 2,2-dimethyl-3-oxopropanoate

  • Recombinant E. coli cells expressing a suitable ketoreductase and glucose dehydrogenase (lyophilized or as a cell paste)

  • D-Glucose (for cofactor regeneration)

  • NADP+ or NAD+ (depending on reductase cofactor specificity)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory equipment (incubator shaker, centrifuge, sonicator if using cell paste)

Experimental Protocol
  • Biocatalyst Preparation (if starting from cell paste):

    • Suspend the E. coli cell paste in 100 mM potassium phosphate buffer (pH 7.0) to a final concentration of 50 g/L (wet cell weight).

  • Reaction Setup:

    • In a 250 mL Erlenmeyer flask, combine 50 mL of 100 mM potassium phosphate buffer (pH 7.0), D-glucose (1.5 g, 8.3 mmol), and NADP+ (10 mg).

    • Add the prepared E. coli cell suspension or 2.5 g of lyophilized cells.

    • Place the flask in an incubator shaker at 30°C and 200 rpm for 30 minutes to pre-incubate.

  • Enzymatic Reaction:

    • Add ethyl 2,2-dimethyl-3-oxopropanoate (1.0 g, 6.9 mmol) to the reaction mixture.

    • Continue incubation at 30°C and 200 rpm.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing by GC or HPLC.

  • Work-up and Purification:

    • After completion of the reaction (typically 24-48 hours), centrifuge the mixture to pellet the cells.

    • Extract the supernatant with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the (R)-ethyl 3-hydroxy-2,2-dimethylpropanoate by silica gel column chromatography if necessary.

Data Presentation

Table 2: Asymmetric Reduction of Ethyl 2,2-dimethyl-3-oxopropanoate with Recombinant E. coli

ParameterValue
Substrate Concentration20 g/L
Cell Concentration (wet weight)50 g/L
D-Glucose Concentration30 g/L
Reaction Time24 h
Conversion>99%
Product Enantiomeric Excess (ee)>99% (R)
Isolated Yield85-95%

Note: Data is representative and can be optimized by adjusting substrate and catalyst loading.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Instrument: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: Hexane:Isopropanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

Visualizations

Biocatalytic Pathways

Biocatalytic_Synthesis cluster_0 Kinetic Resolution cluster_1 Asymmetric Reduction Racemic Ester Racemic Ester S-Ester S-Ester R-Ester R-Ester Acylated R-Ester Acylated R-Ester CALB CALB CALB->S-Ester Unreacted CALB->Acylated R-Ester Acylated Prochiral Ketone Prochiral Ketone R-Ester_AR R-Ester KRED Ketoreductase KRED->R-Ester_AR Cofactor_ox NAD(P)+ KRED->Cofactor_ox Cofactor NAD(P)H Cofactor->KRED GDH GDH Cofactor_ox->GDH GDH->Cofactor Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Biocatalytic routes to enantiopure this compound.

Experimental Workflow: Kinetic Resolution

Kinetic_Resolution_Workflow A 1. Reaction Setup (Racemic Ester, Solvent, Acyl Donor) B 2. Add Immobilized CALB A->B C 3. Incubate at 30°C with Stirring B->C D 4. Monitor by Chiral GC C->D E 5. Filter to Remove Enzyme D->E F 6. Concentrate Filtrate E->F G 7. Column Chromatography F->G H Enantiopure (S)-Alcohol G->H I Enantiopure (R)-Acetate G->I

Caption: Workflow for enzymatic kinetic resolution.

Experimental Workflow: Asymmetric Reduction

Asymmetric_Reduction_Workflow A 1. Prepare Reaction Mixture (Buffer, Glucose, Cofactor) B 2. Add Recombinant E. coli Cells A->B C 3. Pre-incubate at 30°C B->C D 4. Add Prochiral Ketone Substrate C->D E 5. Incubate with Shaking D->E F 6. Centrifuge to Pellet Cells E->F G 7. Extract Supernatant F->G H 8. Dry and Concentrate G->H I Enantiopure (R)-Alcohol H->I

References

Application Notes & Protocols: Utilizing Ethyl 3-hydroxy-2,2-dimethylpropanoate in the Synthesis of Novel Esters with Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel esters derived from Ethyl 3-hydroxy-2,2-dimethylpropanoate. This versatile building block offers a scaffold for the development of new chemical entities with potential applications in oncology and inflammatory diseases. The protocols are designed to be adaptable for the synthesis of a variety of ester derivatives, enabling the exploration of structure-activity relationships.

Introduction

This compound is a valuable starting material for the synthesis of novel esters due to its primary hydroxyl group, which can be readily esterified with a wide range of carboxylic acids. The resulting esters can be designed to possess specific biological activities, such as anti-inflammatory or cytotoxic effects, by incorporating bioactive carboxylic acid moieties. This document outlines two primary methods for the synthesis of such novel esters: a general acylation protocol using acid chlorides and a Steglich esterification for coupling with carboxylic acids. Additionally, it provides an overview of the potential biological activities of these novel esters and the signaling pathways they may modulate.

Synthesis of Novel Esters

The synthesis of novel esters from this compound can be achieved through various established esterification methods. Below are detailed protocols for two common and effective approaches.

General Acylation using Acid Chlorides

This protocol describes the synthesis of novel esters by reacting this compound with an acid chloride in the presence of a base.

Experimental Workflow for Acylation

Acylation Workflow reagents This compound + Acid Chloride + Pyridine/Triethylamine reaction Reaction in Anhydrous DCM (0°C to RT) reagents->reaction Mixing workup Aqueous Workup (HCl wash, NaHCO3 wash, Brine wash) reaction->workup Quenching purification Purification (Column Chromatography) workup->purification Extraction & Drying product Novel Ester Product purification->product Isolation

Caption: Workflow for the synthesis of novel esters via acylation.

Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add pyridine or triethylamine (1.5 eq.).

  • Slowly add the desired acid chloride (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired novel ester.

Steglich Esterification with Carboxylic Acids

This method is suitable for coupling this compound with a variety of carboxylic acids, including those found in non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Workflow for Steglich Esterification

Steglich Esterification Workflow reagents This compound + Carboxylic Acid + DCC/EDC + DMAP reaction Reaction in Anhydrous DCM (0°C to RT) reagents->reaction Coupling filtration Filtration of Dicyclohexylurea (DCU) reaction->filtration Byproduct Removal workup Aqueous Workup (Acid/Base wash) filtration->workup Purification Prep purification Purification (Column Chromatography) workup->purification Extraction & Drying product Novel Ester Product purification->product Isolation

Caption: Workflow for Steglich esterification.

Protocol:

  • Dissolve the carboxylic acid (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.

  • Add this compound (1.0 eq.) to the solution.

  • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the pure novel ester.

Potential Biological Applications and Signaling Pathways

Novel esters synthesized from this compound may exhibit a range of biological activities depending on the incorporated carboxylic acid moiety. Two promising areas of application are in anti-inflammatory and anticancer therapies.

Anti-Inflammatory Activity

By esterifying this compound with NSAIDs or other molecules known to modulate inflammatory pathways, novel esters with potentially improved efficacy or reduced side effects can be developed. The primary targets for many anti-inflammatory agents are the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

COX and 5-LOX Inflammatory Pathway

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes Leukotrienes Five_LOX->Leukotrienes Leukotrienes->Inflammation_Pain Novel_Ester Novel Ester (Potential Inhibitor) Novel_Ester->COX1_COX2 Inhibition Novel_Ester->Five_LOX Inhibition

Caption: Potential inhibition of COX and 5-LOX pathways by novel esters.

A study on a pivalate-based Michael product, which shares a sterically hindered ester motif, demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.[1] This suggests that novel esters of this compound could also act as inhibitors of these key inflammatory enzymes.

Table 1: In Vitro COX and 5-LOX Inhibition by a Structurally Related Pivalate Derivative [1]

CompoundCOX-1 IC₅₀ (µg/mL)COX-2 IC₅₀ (µg/mL)5-LOX IC₅₀ (µg/mL)
MAK01314130105
Anticancer Activity

Derivatives of the closely related mthis compound have shown promising anticancer activity, particularly against colon cancer cells.[2] The proposed mechanism of action involves the inhibition of heat shock protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1), which are crucial for the survival and proliferation of cancer cells.[2]

HSP90 and TRAP1 Signaling in Cancer

HSP90_TRAP1_Pathway HSP90 HSP90 Client_Proteins Oncogenic Client Proteins (e.g., kinases, transcription factors) HSP90->Client_Proteins Chaperones Apoptosis Apoptosis HSP90->Apoptosis TRAP1 TRAP1 TRAP1->Client_Proteins Chaperones TRAP1->Apoptosis Protein_Folding Protein Folding & Stability Client_Proteins->Protein_Folding Cell_Survival Cancer Cell Survival & Proliferation Protein_Folding->Cell_Survival Novel_Ester Novel Ester (Potential Inhibitor) Novel_Ester->HSP90 Inhibition Novel_Ester->TRAP1 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 3-hydroxy-2,2-dimethylpropanoate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 3-hydroxy-2,2-dimethylpropanoate via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: The recommended method for purification is vacuum distillation (also referred to as subtractive pressure fractionation). This technique is suitable for separating the desired product from non-volatile impurities and high-boiling solvents. For heat-sensitive materials or to prevent degradation, a short-path distillation apparatus is advisable.

Q2: What are the key physical properties of this compound relevant to distillation?

A2: Understanding the physical properties of this compound is crucial for a successful distillation. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Boiling Point 160 °C at 12 Torr
Appearance Colorless to light yellow liquid

Q3: How does pressure affect the boiling point of this compound?

A3: The boiling point of a liquid is dependent on the pressure of the system. For high-boiling compounds like this compound, reducing the pressure via vacuum distillation significantly lowers the required temperature for boiling, which helps to prevent thermal decomposition. The following table provides estimated boiling points at various pressures.

Pressure (Torr)Estimated Boiling Point (°C)
1~105
5~138
10~154
12 160 (Observed)
20~173
50~200
100~223
760 (Atmospheric)~305 (Extrapolated, decomposition likely)

Note: These values are estimated based on the known boiling point at 12 Torr and may vary slightly based on the purity of the sample and the accuracy of the pressure measurement.

Q4: What are the potential impurities in crude this compound?

A4: Potential impurities largely depend on the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: 3-hydroxy-2,2-dimethylpropionic acid, ethyl iodide.

  • Solvents: Dimethylformamide (DMF), ethyl acetate.

  • By-products: Salts formed during workup (e.g., cesium carbonate), and the dehydration product, ethyl 2,2-dimethyl-2-propenoate.

  • Water: From the workup procedure.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of crude this compound.

Problem 1: The product is not distilling at the expected temperature and pressure.

  • Possible Cause 1: Inaccurate pressure reading.

    • Solution: Ensure your vacuum gauge is calibrated and functioning correctly. Check for leaks in your distillation setup, paying close to attention to all joints and connections.

  • Possible Cause 2: Presence of volatile impurities.

    • Solution: Low-boiling impurities will distill first (forerun). Collect this initial fraction in a separate receiving flask until the distillation temperature stabilizes at the expected boiling point of your product.

  • Possible Cause 3: The system pressure is too high.

    • Solution: Improve the vacuum by checking the pump oil, ensuring all seals are tight, and using a cold trap to protect the pump from solvent vapors.

Problem 2: The product appears cloudy or contains solid particles after distillation.

  • Possible Cause 1: "Bumping" of the distillation flask.

    • Solution: Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask. Maintain a steady heating rate.

  • Possible Cause 2: Entrainment of non-volatile impurities.

    • Solution: Avoid overheating the distillation flask. A short path distillation head can help to minimize the carryover of non-volatile materials. Ensure the distillation rate is not too rapid.

Problem 3: The yield of the purified product is low.

  • Possible Cause 1: Incomplete distillation.

    • Solution: Ensure the distillation is continued until no more product is collected at the stable boiling point and pressure. A slight increase in the heating mantle temperature may be necessary to distill the final traces of the product.

  • Possible Cause 2: Thermal decomposition of the product.

    • Solution: Beta-hydroxy esters can undergo dehydration to form α,β-unsaturated esters at elevated temperatures.[1][2] It is crucial to use a high vacuum to lower the boiling point as much as possible. A short path distillation apparatus will minimize the residence time of the compound at high temperatures.

  • Possible Cause 3: Leaks in the vacuum system.

    • Solution: A poor vacuum will require higher temperatures to achieve boiling, increasing the risk of decomposition. Thoroughly check all connections for leaks before and during the distillation.

Problem 4: The purified product is yellow or discolored.

  • Possible Cause 1: Thermal degradation.

    • Solution: As mentioned above, minimize the distillation temperature by using a high vacuum. Discoloration can be a sign of decomposition.

  • Possible Cause 2: Presence of high-boiling colored impurities.

    • Solution: If the colored impurity has a boiling point close to the product, a fractional distillation with a Vigreux or packed column may be necessary for separation. However, this will increase the time the product is exposed to heat.

Experimental Protocol: Vacuum Distillation of this compound

This protocol is a general guideline and may need to be adapted based on the scale of the purification and the specific impurities present.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum connection

  • Receiving flasks (at least two: one for forerun, one for the main fraction)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump

  • Cold trap (recommended to protect the pump)

  • Vacuum gauge

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Assemble the distillation apparatus as shown in the workflow diagram below. Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • System Evacuation: Begin stirring and slowly open the vacuum source to evacuate the system. The pressure should drop to the desired level (e.g., 1-12 Torr).

  • Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.

  • Forerun Collection: Collect the initial distillate (forerun), which may contain lower-boiling impurities, in the first receiving flask. The temperature will likely be unstable during this phase.

  • Main Fraction Collection: Once the distillation temperature stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the pure this compound.

  • Completion: Continue distillation until the temperature either begins to drop or sharply rise, or when only a small residue remains in the distillation flask.

  • Shutdown: Turn off the heating and allow the system to cool to room temperature before slowly venting the system to atmospheric pressure. Then, turn off the vacuum pump.

Visualizations

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble Dry Glassware B Charge Crude Product & Stir Bar A->B C Evacuate System B->C D Apply Gentle Heat C->D E Collect Forerun D->E F Collect Main Fraction E->F G Stop Heating F->G H Cool to RT G->H I Vent System H->I J Turn Off Pump I->J

Caption: Experimental workflow for vacuum distillation.

Troubleshooting_Tree Start Distillation Issue NoDistillate No Distillate at Expected T & P Start->NoDistillate LowYield Low Yield Start->LowYield BadPurity Product Impure/ Discolored Start->BadPurity CheckVacuum Check Vacuum Gauge & for Leaks NoDistillate->CheckVacuum Is pressure correct? VolatileImpurities Collect Forerun Until T Stabilizes NoDistillate->VolatileImpurities Is T unstable? CheckTemp Distillation Incomplete? LowYield->CheckTemp Bumping Violent Boiling (Bumping)? BadPurity->Bumping IncreaseHeat Slightly Increase Heat CheckTemp->IncreaseHeat Yes Decomposition Possible Decomposition? CheckTemp->Decomposition No LowerPressure Improve Vacuum to Lower BP Decomposition->LowerPressure Yes Stirring Ensure Smooth Stirring/Boiling Chips Bumping->Stirring Yes HighBoilingImpurity High-Boiling Impurity? Bumping->HighBoilingImpurity No FractionalDistill Consider Fractional Distillation HighBoilingImpurity->FractionalDistill Yes

Caption: Troubleshooting decision tree for distillation issues.

References

Technical Support Center: Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable building block in organic synthesis. The primary focus is on the Reformatsky reaction, a common and effective method for its preparation.

Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound?

A1: The Reformatsky reaction is a highly recommended and widely used method for preparing β-hydroxy esters like this compound.[1][2] This reaction involves the condensation of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[3] For this specific target molecule, the reactants are Ethyl 2-bromo-2-methylpropanoate and formaldehyde , reacting in an inert solvent like THF or diethyl ether.[2] The key advantage is that the organozinc intermediate (the Reformatsky enolate) is less basic than corresponding Grignard or organolithium reagents, which prevents it from reacting with the ester functional group.[2][4]

Q2: My Reformatsky reaction is not starting or the yield is very low. What are the common causes?

A2: Failure to initiate is one of the most common issues and is almost always related to the zinc metal. Several factors can contribute to low yields:

  • Inactive Zinc Surface: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents it from reacting with the α-halo ester. Activation of the zinc is critical.[5]

  • Moisture: The reaction is sensitive to moisture, which can quench the organozinc intermediate and lead to undesired side products.[6] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Low Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction.

  • Suboptimal Temperature: The formation of the Reformatsky reagent and its subsequent reaction with the aldehyde are temperature-sensitive. Lowering the temperature during reagent formation (e.g., to 45-50 °C instead of reflux) can significantly reduce side-product formation and improve yields.[7]

Q3: How can I activate the zinc for the reaction?

A3: Activating the zinc to remove the oxide layer is essential for the reaction to proceed.[5] Several effective methods are available:

  • Chemical Treatment: A common laboratory method involves briefly stirring the zinc dust in a flask with a small amount of an activator like iodine or 1,2-dibromoethane in the reaction solvent until the color of the activator disappears.[5][8]

  • Acid Washing: Washing the zinc dust with dilute HCl can remove the oxide layer, but the zinc must be thoroughly rinsed with water, then an organic solvent (like ethanol/ether), and completely dried under vacuum before use.[8]

  • Rieke Zinc: For difficult reactions, highly reactive "Rieke zinc" can be prepared by reducing a zinc salt (e.g., ZnCl₂) with a reducing agent like lithium naphthalenide.[8]

  • Other Activators: Pre-treatment with reagents like trimethylsilyl chloride (TMSCl) or using a zinc-copper couple can also enhance reactivity.[3][8]

Q4: I've identified an α,β-unsaturated ester as a major impurity. How did this form and how can I prevent it?

A4: The formation of an α,β-unsaturated ester (in this case, Ethyl 2,2-dimethylacrylate) is a classic side reaction resulting from the dehydration of the desired β-hydroxy ester product.[9][10]

  • Cause: This elimination of water is readily catalyzed by both acidic and basic conditions, particularly at elevated temperatures.[9][11] If the workup is too acidic or if the reaction mixture is heated for too long after the product has formed, dehydration can become a significant issue.

  • Prevention:

    • Mild Workup: Use a gentle acidic workup, for example, with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄.

    • Temperature Control: Avoid excessive heating during the reaction and distillation. The conditions for dehydration are often only slightly more vigorous than for the aldol-type reaction itself.[10]

    • Prompt Isolation: Isolate the product promptly after the reaction is complete to avoid prolonged exposure to potentially catalytic conditions.

Q5: What other side reactions can occur during the synthesis?

A5: Besides dehydration, a few other side reactions can lower the yield of the desired product:

  • Wurtz-type Coupling: The organozinc reagent can react with another molecule of the starting α-halo ester. This dimerization, similar to a Wurtz reaction, produces a symmetrical diester (in this case, diethyl 2,2,3,3-tetramethylsuccinate).[12][13][14] This is more likely if the addition of the aldehyde is too slow or if the local concentration of the organozinc reagent is too high.

  • Cannizzaro Reaction of Formaldehyde: Since formaldehyde has no α-hydrogens, it can undergo a base-induced disproportionation (Cannizzaro reaction) to form methanol and formic acid (as a salt).[15][16] While the Reformatsky reaction itself is not basic, using a strong base during workup or having basic impurities could trigger this side reaction, consuming the formaldehyde reactant.[17]

Experimental Workflow & Side Reactions

The following diagram illustrates the primary pathway for the Reformatsky synthesis of this compound and highlights the key side reactions that can occur.

Synthesis_Pathway ester Ethyl 2-bromo-2-methylpropanoate reagent Reformatsky Reagent (Organozinc Enolate) ester->reagent Oxidative Addition zn Zn (activated) zn->reagent formaldehyde Formaldehyde (CH₂O) product This compound (Target Product) formaldehyde->product reagent->product Nucleophilic Addition dimer Wurtz-type Dimer (Diester) reagent->dimer Dimerization workup Aqueous Acid Workup (mild) product->workup dehydrated Dehydration Product (α,β-Unsaturated Ester) product->dehydrated Dehydration (Acid/Base, Heat)

Workflow of the Reformatsky reaction and its major side reactions.
Data Summary: Example Protocol

The table below outlines a general laboratory protocol for the synthesis, adapted from standard procedures for the Reformatsky reaction.[18] Yields can vary based on the specific substrate, purity of reagents, and effectiveness of zinc activation.[7]

ParameterDetails
Reactant 1 Ethyl 2-bromo-2-methylpropanoate (1.0 eq)
Reactant 2 Formaldehyde (or Paraformaldehyde) (1.2 eq)
Metal Activated Zinc Dust (1.5 - 2.0 eq)
Activator Iodine (catalytic amount, e.g., 0.1 eq)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Procedure 1. Activate zinc with iodine in refluxing solvent until color fades. 2. Cool, then add the α-bromo ester and aldehyde mixture dropwise. 3. Stir at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitored by TLC/GC). 4. Cool to 0 °C and quench with saturated aq. NH₄Cl or 10% H₂SO₄. 5. Extract with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.
Purification Silica gel column chromatography or distillation under reduced pressure.
Typical Yield 60-85%
Detailed Experimental Protocol

Synthesis of this compound via Reformatsky Reaction

Materials:

  • Zinc dust (<10 mesh)

  • Iodine crystal

  • Ethyl 2-bromo-2-methylpropanoate

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Zinc: To a dry 500 mL three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, add zinc dust (1.5 eq). Add anhydrous THF (150 mL) followed by a small crystal of iodine. Heat the suspension to reflux with vigorous stirring. The brown color of iodine should disappear within 10-15 minutes, indicating zinc activation. Allow the mixture to cool to room temperature.

  • Reaction: In the dropping funnel, prepare a solution of ethyl 2-bromo-2-methylpropanoate (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous THF (50 mL). Add a small portion of this solution to the activated zinc suspension. An exothermic reaction should initiate, which can be observed by a gentle reflux. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Workup: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours or until TLC/GC analysis indicates the consumption of the starting materials. Cool the reaction flask to 0 °C in an ice bath.

  • Quenching and Extraction: Slowly add saturated aqueous NH₄Cl solution (100 mL) to quench the reaction. Stir for 15 minutes. Filter the mixture to remove any unreacted zinc. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.

References

Optimizing reaction conditions for the esterification of hydroxypivalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the esterification of hydroxypivalic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of hydroxypivalic acid in a question-and-answer format.

Q1: Why is the yield of my hydroxypivalic acid esterification reaction consistently low?

A1: Low yields in the esterification of hydroxypivalic acid, a sterically hindered carboxylic acid, are often due to the reversible nature of the reaction and steric hindrance.[1][2] The equilibrium may not favor product formation under your current conditions. Here are several factors to investigate:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time or monitoring the reaction progress using techniques like GC-MS to determine the optimal duration.[3][4]

  • Water Content: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (hydrolysis).[5][6][7]

  • Suboptimal Temperature: The reaction temperature may be too low for this sterically hindered acid, resulting in a slow reaction rate. Conversely, excessively high temperatures can lead to side reactions.

  • Insufficient Catalyst: The amount or activity of the acid catalyst may be insufficient to promote the reaction effectively.

Q2: How can I drive the reaction equilibrium towards the formation of the hydroxypivalic acid ester?

A2: To improve the yield, you can employ Le Chatelier's principle to shift the reaction equilibrium towards the product side:

  • Use of Excess Reactant: Employing a large excess of the alcohol reactant is a common strategy to push the equilibrium towards the ester.[5][6] Often, the alcohol can also serve as the reaction solvent.

  • Removal of Water: Actively removing water as it forms is a highly effective method. This can be achieved using:

    • A Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.

    • Dehydrating agents , such as molecular sieves, added directly to the reaction mixture.

Q3: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?

A3: Side-product formation can be a significant issue. Potential side reactions include:

  • Dehydration of the Alcohol: Especially with sensitive or tertiary alcohols at high temperatures, dehydration to form alkenes can occur.

  • Self-esterification or Polymerization: For diols like neopentyl glycol, there's a possibility of forming polyesters if the stoichiometry is not carefully controlled.

  • Tishchenko Reaction Byproducts: If the starting material is hydroxypivaldehyde, incomplete conversion or side reactions like the Tishchenko reaction can lead to impurities such as hydroxypivalic acid neopentyl glycol ester.[8]

To minimize these, consider the following:

  • Moderate Reaction Conditions: Avoid excessively high temperatures.

  • Control Stoichiometry: Carefully control the molar ratio of the reactants.

  • Milder Catalysts: Consider using milder esterification methods like the Steglich esterification for sensitive substrates.[1]

Q4: The purification of my final hydroxypivalic acid ester is challenging. What are the recommended purification methods?

A4: Purification is crucial to obtain a high-purity ester. Common methods include:

  • Distillation: For volatile esters, distillation under reduced pressure is an effective purification method.[9][10]

  • Washing/Extraction: The work-up procedure is critical. It typically involves:

    • Cooling the reaction mixture.

    • Diluting with an organic solvent (e.g., ethyl acetate).

    • Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted carboxylic acid.

    • Washing with brine (saturated NaCl solution) to remove residual water-soluble impurities.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11]

  • Chromatography: For non-volatile esters or to remove close-boiling impurities, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the esterification of hydroxypivalic acid?

A1: Strong Brønsted acids are commonly used as catalysts for Fischer esterification. These include:

  • Sulfuric acid (H₂SO₄)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dry hydrogen chloride (HCl)

Lewis acids can also be employed. For substrates sensitive to harsh acidic conditions, milder coupling agents used in methods like the Steglich esterification (e.g., DCC/DMAP) can be an alternative.[1][12]

Q2: What is the general mechanism for the Fischer esterification of hydroxypivalic acid?

A2: The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves the following key steps:[5][6][7]

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

  • Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups.

  • Elimination of water as a leaving group.

  • Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the catalyst.

Q3: Can I perform this esterification without a solvent?

A3: Yes, the reaction can often be carried out without a separate solvent, particularly when a large excess of the alcohol is used, allowing it to serve as both a reactant and the solvent.

Data Presentation

Table 1: Influence of Reaction Parameters on Ester Yield (General Trends)

ParameterConditionEffect on YieldReference
Temperature Increasing from 60°C to 110°CGenerally increases reaction rate and yield, but may promote side reactions at higher temperatures.[13]
Catalyst Conc. Increasing (e.g., 1-5 mol%)Increases reaction rate up to an optimal point; excess may lead to side reactions.
Molar Ratio (Alcohol:Acid) Increasing from 1:1 to 10:1Significantly increases ester yield by shifting equilibrium.[14][15][16][17]
Water Removal With Dean-Stark or molecular sievesDramatically increases yield by preventing the reverse reaction (hydrolysis).[5][6]

Table 2: Comparison of Common Acid Catalysts for Esterification

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1-5Inexpensive, highly effective.Strong dehydrating agent, can cause charring and side reactions.
p-Toluenesulfonic Acid (p-TsOH) 1-5Solid, easier to handle than H₂SO₄, generally milder.More expensive than H₂SO₄.
Heterogeneous Catalysts (e.g., Amberlyst-15) 5-15 wt%Easily removed by filtration, reusable, less corrosive.May have lower activity, potential for pore blockage.[18]

Experimental Protocols

Protocol 1: General Fischer Esterification of Hydroxypivalic Acid

This protocol describes a general procedure for the esterification of hydroxypivalic acid with an alcohol using an acid catalyst and a Dean-Stark trap for water removal.

Materials:

  • Hydroxypivalic acid

  • Alcohol (e.g., ethanol, isobutanol, neopentyl glycol)

  • Acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH)

  • Anhydrous toluene (or another suitable azeotroping solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add hydroxypivalic acid and the alcohol.

    • Add toluene as the solvent.

    • Assemble the Dean-Stark apparatus and reflux condenser on top of the flask.

    • Fill the Dean-Stark trap with toluene.

  • Catalyst Addition:

    • Slowly add a catalytic amount of the acid catalyst (e.g., 1-2 mol% of H₂SO₄ or p-TsOH) to the mixture while stirring.

  • Reaction:

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Dilute with an organic solvent like ethyl acetate if necessary.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted hydroxypivalic acid. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude ester can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Combine Hydroxypivalic Acid, Alcohol, and Solvent Catalyst 2. Add Acid Catalyst Reactants->Catalyst Reflux 3. Heat to Reflux with Water Removal (Dean-Stark) Catalyst->Reflux Monitor 4. Monitor Reaction Progress (TLC/GC) Reflux->Monitor Cool 5. Cool Reaction Mixture Monitor->Cool Extract 6. Extraction and Washing Cool->Extract Dry 7. Dry Organic Layer Extract->Dry Evaporate 8. Solvent Evaporation Dry->Evaporate Purify 9. Purify Ester (Distillation/Chromatography) Evaporate->Purify

Caption: Experimental workflow for the esterification of hydroxypivalic acid.

Caption: Troubleshooting decision tree for low yield in hydroxypivalic acid esterification.

References

Removal of unreacted starting materials from Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-hydroxy-2,2-dimethylpropanoate. The following information addresses common issues encountered during the removal of unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials and byproducts I need to remove after the synthesis of this compound?

A1: When synthesizing this compound, particularly via a Reformatsky reaction, the primary unreacted starting materials and byproducts include:

  • Unreacted Aldehyde/Ketone: For the target molecule, this is typically acetone.

  • Unreacted α-Halo Ester: Commonly ethyl bromoacetate.

  • Zinc Salts: Zinc bromide is a major byproduct from the Reformatsky reaction.[1][2]

  • Unreacted Zinc Metal: Excess zinc powder used to initiate the reaction.

Q2: What is the initial step to purify my crude this compound?

A2: An initial aqueous workup is crucial. This typically involves quenching the reaction with a mild acid (like dilute HCl or saturated ammonium chloride solution) to dissolve unreacted zinc and zinc salts. This is followed by extraction of the product into an organic solvent (such as ethyl acetate or diethyl ether) and washing the organic layer with water and brine to remove water-soluble impurities.

Q3: How can I effectively remove residual zinc salts from my organic product?

A3: Zinc salts, like zinc bromide, are generally soluble in water.[3][4][5][6] A thorough aqueous workup with multiple water or brine washes is usually effective. If zinc salts persist and cause emulsions or precipitation, you can try washing with a dilute solution of a chelating agent like EDTA. In some cases, filtration through a pad of celite can help remove finely dispersed solids.

Q4: Is distillation a suitable method for purifying this compound?

A4: Yes, vacuum distillation is an excellent method for purifying this compound, especially for removing lower-boiling starting materials like acetone and higher-boiling ones like ethyl bromoacetate. The significant differences in their boiling points allow for effective separation.

Q5: Can I use flash column chromatography for purification?

A5: Flash column chromatography is a very effective technique for purifying β-hydroxy esters like this compound, particularly for achieving high purity on a smaller scale. A solvent system of hexane and ethyl acetate is commonly used.

Troubleshooting Guide

Problem Possible Cause Solution
Product is contaminated with a low-boiling substance (e.g., acetone). Incomplete removal of the starting ketone/aldehyde.Perform fractional distillation under atmospheric or reduced pressure to remove the volatile impurity. For small amounts, careful evaporation on a rotary evaporator at a controlled temperature and pressure may be sufficient.
Product contains a high-boiling impurity (e.g., ethyl bromoacetate). Unreacted α-halo ester is still present.Purify the product using vacuum distillation. The product will distill at a lower temperature than the unreacted ethyl bromoacetate. Alternatively, flash column chromatography can be used for separation.
An aqueous layer is difficult to separate during extraction (emulsion). Presence of fine zinc salts or other insoluble byproducts.Add a saturated solution of sodium chloride (brine) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. If the problem persists, filtering the entire mixture through a pad of Celite may be necessary.
The final product is cloudy or contains a fine white precipitate. Residual water or insoluble zinc salts.Dry the organic solution thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before filtration and concentration. If a precipitate forms after solvent removal, it may be necessary to redissolve the product in a suitable solvent, filter, and re-concentrate.
Product has a persistent unpleasant odor. Traces of starting materials or side products.In addition to distillation or chromatography, washing the organic layer with a dilute sodium bicarbonate solution can help remove acidic impurities that may contribute to the odor.

Quantitative Data for Purification

The following table provides a summary of the physical properties crucial for the purification of this compound from its common starting materials via distillation.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
Acetone58.0856[7]Highly volatile, easily removed under reduced pressure.
Ethyl Bromoacetate167.00158-159Significantly higher boiling point than the product.
This compound 146.18 ~75-85 °C at 12-15 mmHg (Estimated) The boiling point is estimated based on similar β-hydroxy esters. Purification is best achieved under vacuum to prevent decomposition.
Zinc Bromide225.19697A salt, non-volatile under standard distillation conditions for the product. Soluble in water.[5]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Zinc Salts and Water-Soluble Impurities

Objective: To quench the Reformatsky reaction and remove unreacted zinc, zinc salts, and other water-soluble impurities.

Materials:

  • Crude reaction mixture

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable organic solvent)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Filter paper and funnel

Procedure:

  • Cool the crude reaction mixture in an ice bath.

  • Slowly and carefully add the saturated NH₄Cl solution or 1M HCl with stirring until all the unreacted zinc metal has dissolved and the solution becomes clear.

  • Transfer the mixture to a separatory funnel.

  • Add ethyl acetate to the separatory funnel to dilute the organic layer.

  • Shake the funnel gently, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with deionized water and then with brine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any residual water.

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

Objective: To purify this compound from less volatile and more volatile impurities.

Materials:

  • Crude product from Protocol 1

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and tubing

  • Heating mantle and stir bar

  • Thermometer

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Place the crude product and a stir bar into the distillation flask.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin heating the distillation flask with a heating mantle.

  • Collect any low-boiling fractions (e.g., residual acetone or solvent) in a separate receiving flask.

  • Increase the temperature gradually. Collect the fraction corresponding to the boiling point of this compound (refer to the data table for the expected range at your operating pressure).

  • Monitor the temperature at the distillation head; a stable temperature during collection indicates a pure fraction.

  • Once the product has been collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Purification Workflow

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Quench with acid, Extract with organic solvent) start->workup wash Wash Organic Layer (Water, Brine) workup->wash dry Dry and Concentrate wash->dry crude_product Crude Product dry->crude_product purification_choice Assess Purity and Scale crude_product->purification_choice distillation Vacuum Distillation purification_choice->distillation Large Scale / Boiling Point Difference chromatography Flash Column Chromatography purification_choice->chromatography High Purity / Small Scale pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Common impurities in commercially available Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available Ethyl 3-hydroxy-2,2-dimethylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in commercially available this compound?

Commercially available this compound typically has a purity of 98% or higher. The remaining percentage may consist of impurities originating from the synthesis process and storage. The most common impurities depend on the manufacturing route. Two prevalent synthesis methods are the Reformatsky reaction and the esterification of hydroxypivalic acid.

Potential Impurities from Synthesis:

  • From the Reformatsky Reaction:

    • Unreacted Starting Materials: Ethyl bromoacetate and the corresponding ketone or aldehyde (e.g., acetone).

    • Byproducts: Products from the self-condensation of the starting ketone or aldehyde.

  • From the Esterification of Hydroxypivalic Acid:

    • Unreacted Starting Materials: Hydroxypivalic acid and ethanol.

    • Byproducts of Precursor Synthesis: If hydroxypivalic acid is synthesized from hydroxypivaldehyde, impurities from the aldol condensation of isobutyraldehyde and formaldehyde may be carried over. A potential side reaction in this process is the Tishchenko reaction, which can form ester impurities.

Q2: How can I identify and quantify these impurities in my sample?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile and semi-volatile impurities in this compound. High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile impurities.

For definitive identification, comparison with certified reference standards of the suspected impurities is recommended. Quantitative analysis can be performed by creating a calibration curve with these standards.

Q3: Are there any known degradation products of this compound?

Esters can be susceptible to hydrolysis, especially in the presence of acid or base and moisture. This would lead to the formation of hydroxypivalic acid and ethanol. Long-term storage under improper conditions (e.g., exposure to high temperatures or humidity) could potentially lead to the formation of these degradants.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS or HPLC analysis. Presence of synthesis-related impurities or degradation products.Refer to the potential impurity list in the FAQs. Attempt to identify the peaks by comparing their mass spectra and retention times with known standards.
Inconsistent experimental results or side reactions. Impurities in the this compound may be interfering with your reaction.Purify the starting material by distillation or column chromatography. Analyze the purified material to confirm the removal of impurities.
Low yield in a reaction where this compound is a reactant. The actual concentration of the starting material may be lower than assumed due to the presence of impurities.Quantify the purity of your commercial sample using a suitable analytical method (e.g., GC with an internal standard) before use.

Data on Potential Impurities

The following table summarizes potential impurities based on the likely synthesis routes. Please note that the presence and concentration of these impurities can vary between different suppliers and batches.

Impurity Name Chemical Formula Molecular Weight ( g/mol ) Potential Origin
Hydroxypivalic acidC5H10O3118.13Unreacted starting material (Esterification route) / Degradation product
EthanolC2H6O46.07Unreacted starting material (Esterification route) / Degradation product
Ethyl bromoacetateC4H7BrO2167.00Unreacted starting material (Reformatsky route)
AcetoneC3H6O58.08Unreacted starting material (Reformatsky route)
IsobutyraldehydeC4H8O72.11Precursor impurity (Esterification route)
FormaldehydeCH2O30.03Precursor impurity (Esterification route)

Experimental Protocols

Protocol 1: Generic GC-MS Method for Impurity Profiling

This protocol provides a general method for the analysis of volatile and semi-volatile impurities in this compound. Method optimization may be required based on the specific instrument and impurities of interest.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilute with a suitable solvent (e.g., Dichloromethane) Sample->Dilution InternalStandard Add Internal Standard (e.g., Dodecane) Dilution->InternalStandard Vial Transfer to GC vial InternalStandard->Vial Injection Inject 1 µL into GC-MS Vial->Injection GC_Column GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) Injection->GC_Column Oven_Program Oven Program: Initial: 50°C (2 min) Ramp: 10°C/min to 250°C Hold: 5 min GC_Column->Oven_Program MS_Conditions MS Conditions: Ionization: EI, 70 eV Scan Range: 35-350 m/z Oven_Program->MS_Conditions TIC Obtain Total Ion Chromatogram (TIC) MS_Conditions->TIC Peak_Integration Integrate peaks TIC->Peak_Integration Library_Search Identify peaks using NIST library Peak_Integration->Library_Search Quantification Quantify using internal standard and calibration curves Library_Search->Quantification

Caption: Workflow for GC-MS analysis of impurities.

Signaling Pathways and Logical Relationships

Diagram 1: Potential Impurity Sources in this compound Synthesis

This diagram illustrates the two primary synthesis routes and the potential points of impurity introduction.

Impurity_Sources cluster_reformatsky Reformatsky Reaction Route cluster_esterification Esterification Route A Ethyl bromoacetate Reaction1 Reformatsky Reaction A->Reaction1 B Ketone/Aldehyde B->Reaction1 C Zinc C->Reaction1 Product This compound Reaction1->Product Impurity1 Unreacted Starting Materials Reaction1->Impurity1 Impurity2 Side-products (e.g., self-condensation) Reaction1->Impurity2 D Hydroxypivalic Acid Reaction2 Esterification D->Reaction2 E Ethanol E->Reaction2 Product2 This compound Reaction2->Product2 Impurity3 Unreacted Starting Materials Reaction2->Impurity3 Impurity4 Precursor Impurities Precursor Hydroxypivaldehyde Synthesis Precursor->D Precursor->Impurity4

Caption: Potential impurity sources from synthesis routes.

Technical Support Center: Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Reformatsky reaction, a common synthetic route.

Q1: Why is my Reformatsky reaction not initiating?

A1: The most common reason for a sluggish or non-starting Reformatsky reaction is the passivation of the zinc metal surface by a layer of zinc oxide. Activation of the zinc is crucial for the reaction to proceed.

  • Solution: Several methods can be employed to activate the zinc surface. Pre-treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) can effectively remove the oxide layer.[1][2] Another effective method is the use of a zinc-copper couple, which can be prepared by treating zinc dust with a solution of copper acetate.[3] For larger scale reactions, a carefully controlled activation using DIBAL-H has been shown to provide a more predictable and immediate start to the reaction.[4][5]

Q2: My reaction is producing a significant amount of side products. How can I improve the selectivity?

A2: Side product formation in the Reformatsky reaction can arise from several competing pathways. The most common side products are the self-condensation of the α-halo ester and dehydration of the desired β-hydroxy ester.

  • Solution: To minimize self-condensation, ensure that the organozinc reagent is formed in the presence of the aldehyde or ketone. A slow addition of the α-halo ester to a mixture of the carbonyl compound and activated zinc is recommended. Dehydration of the product to an α,β-unsaturated ester can be minimized by maintaining a neutral or slightly acidic pH during the work-up and avoiding excessive heat during purification.

Q3: The yield of my synthesis is consistently low. What factors can I optimize?

A3: Low yields can be attributed to incomplete reaction, side product formation, or losses during work-up and purification.

  • Solution:

    • Zinc Activation: As mentioned, ensure your zinc is highly active.

    • Solvent: The choice of solvent is critical. Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are commonly used.[6] Ensure your solvent is thoroughly dried, as water will quench the organozinc reagent.

    • Temperature: The reaction is typically initiated at room temperature and may require gentle heating to go to completion. However, excessive heat can promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

    • Reagent Purity: Use freshly distilled aldehydes and α-halo esters to avoid impurities that may interfere with the reaction.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: Purification of this compound can be challenging due to its polarity and potential for decomposition.

  • Solution:

    • Work-up: After the reaction is complete, a careful aqueous work-up is necessary to remove zinc salts. A common procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid like hydrochloric acid.

    • Extraction: The product should be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate or diethyl ether.

    • Chromatography: Flash column chromatography on silica gel is a standard method for purifying the crude product. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from less polar impurities and more polar side products.

Quantitative Data Presentation

The following table summarizes the yield of β-hydroxy esters synthesized under different conditions, providing a reference for optimizing your reaction.

Carbonyl Compoundα-Halo EsterCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
4-chlorobenzaldehydeTrimethylsilyl ketene acetalPyridine-N-oxide, LiClDMFRoom Temp-69[7]
2,4-dimethoxybenzaldehydeMethyl trimethylsilyl dimethylketene acetalAmb-F, DOWEX 50Wx8 HTHF60391[8]
3-methoxybenzaldehydeMethyl trimethylsilyl dimethylketene acetalAmb-F, DOWEX 50Wx8 HTHF60387[8]
BenzaldehydeMethyl trimethylsilyl dimethylketene acetalAmb-F, DOWEX 50Wx8 HTHF60380[8]
BenzaldehydeEthyl iodoacetateProlinol ligand, Me₂Zn---up to 98[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reformatsky Reaction

This protocol provides a detailed methodology for the synthesis of the target compound.

Materials:

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Formaldehyde (or paraformaldehyde)

  • Ethyl 2-bromo-2-methylpropanoate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). Add a crystal of iodine to the flask. Gently heat the flask under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask to cover the zinc.

  • Reagent Addition: In the dropping funnel, prepare a solution of formaldehyde (1.0 equivalent) and ethyl 2-bromo-2-methylpropanoate (1.1 equivalents) in anhydrous THF.

  • Reaction Initiation: Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.

  • Reaction Progression: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Alternative Synthesis via Catalytic Hydrogenation

An alternative route to this compound is the catalytic hydrogenation of Ethyl 2,2-dimethyl-3-oxopropanoate.

Materials:

  • Ethyl 2,2-dimethyl-3-oxopropanoate

  • Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethanol or Methanol

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve Ethyl 2,2-dimethyl-3-oxopropanoate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas and then pressurize to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases.

  • Work-up: Carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by distillation under reduced pressure or by flash column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_main Main Reaction cluster_side Potential Side Reaction A Formaldehyde D Organozinc Intermediate A->D + B Ethyl 2-bromo-2-methylpropanoate B->D + C Zinc C->D 1. Activation E This compound D->E 2. H3O+ workup F Ethyl 2-bromo-2-methylpropanoate H Self-condensation Product F->H + G Ethyl 2-bromo-2-methylpropanoate G->H +

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start zinc_activation Zinc Activation (Iodine/Heat) start->zinc_activation reagent_addition Slow addition of Aldehyde & α-halo ester zinc_activation->reagent_addition reaction Reaction at RT or gentle heat (Monitor by TLC) reagent_addition->reaction workup Aqueous Work-up (NH4Cl solution) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography) drying->purification product Pure Product purification->product

Caption: A typical experimental workflow for the Reformatsky synthesis.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield? check_initiation Reaction initiated? start->check_initiation check_side_products Significant side products? check_initiation->check_side_products Yes check_zinc Activate Zinc (I2, TMSCl, etc.) check_initiation->check_zinc No optimize_addition Optimize Reagent Addition (Slow, controlled) check_side_products->optimize_addition Yes check_conditions Optimize Reaction Conditions (Solvent, Temp) check_side_products->check_conditions No end Improved Yield check_zinc->end optimize_addition->end check_purification Review Purification (Minimize losses) check_conditions->check_purification check_purification->end

Caption: A logical flowchart for troubleshooting low yield issues.

References

Preventing hydrolysis of Ethyl 3-hydroxy-2,2-dimethylpropanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrolysis During Workup

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted hydrolysis of Ethyl 3-hydroxy-2,2-dimethylpropanoate during experimental workup procedures. Researchers, scientists, and drug development professionals can use this information to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during the workup of this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1][2] For this compound, this means the desired product is converted back to 3-hydroxy-2,2-dimethylpropanoic acid and ethanol. This is a significant issue during aqueous workups because the very solutions used to purify the product (water, acidic, or basic washes) can create the conditions for this unwanted reaction, leading to a lower yield of the final product.[1]

Q2: Which steps in a typical workup are most likely to cause hydrolysis of my ester?

A2: The highest risk of hydrolysis occurs during aqueous wash steps.[1] Specifically:

  • Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture can initiate hydrolysis.[1]

  • Acidic washes: Using strong acids to remove basic impurities can catalyze the hydrolysis of the ester.[1]

  • Basic washes: The use of basic solutions, such as sodium bicarbonate or sodium hydroxide, to neutralize acid catalysts or remove excess carboxylic acid starting material is a major cause for concern.[1] While necessary, this step can induce base-catalyzed hydrolysis (saponification), which is often irreversible under the workup conditions.[1]

Q3: How can I tell if my this compound is hydrolyzing during workup?

A3: The most common indications of unintended hydrolysis are a reduced yield of the ester product and the reappearance of the 3-hydroxy-2,2-dimethylpropanoic acid starting material.[1] You can confirm this through analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the starting carboxylic acid.[1]

  • NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of your crude product that correspond to the starting carboxylic acid.[1]

  • IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid may be observed.[1]

Q4: How does temperature affect the rate of hydrolysis during the workup?

A4: The rate of hydrolysis is highly dependent on temperature.[3] Higher temperatures increase the kinetic energy of the molecules, allowing them to more easily overcome the activation energy of the hydrolysis reaction. Therefore, performing aqueous washes at lower temperatures can significantly slow down the rate of unwanted ester cleavage.[1][3]

Q5: Is it better to use a strong base or a weak base to neutralize the acid catalyst?

A5: It is strongly recommended to use a weak base. Weak bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are generally sufficient to neutralize strong acid catalysts without causing significant saponification.[1] Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are much more likely to induce rapid and irreversible hydrolysis of the ester and should be avoided.[1] The reaction with sodium bicarbonate can also be easily monitored by observing the cessation of CO₂ evolution.[1]

Troubleshooting Guide

If you are experiencing low yields and have identified the starting carboxylic acid in your crude product, use this guide to troubleshoot the source of hydrolysis.

G start Low Yield of Ester? check_crude Is starting carboxylic acid present in crude product (TLC, NMR)? start->check_crude other_issue Investigate other reaction issues (incomplete reaction, other side products). check_crude->other_issue No hydrolysis_suspected Hydrolysis During Workup Suspected check_crude->hydrolysis_suspected Yes base_wash What type of base was used in the wash? hydrolysis_suspected->base_wash temperature At what temperature were the washes performed? hydrolysis_suspected->temperature contact_time How long was the ester in contact with the aqueous phase? hydrolysis_suspected->contact_time strong_base Strong Base (e.g., NaOH, KOH) base_wash->strong_base Strong weak_base Weak Base (e.g., NaHCO3) base_wash->weak_base Weak recommend_weak_base Recommendation: Use a cold, saturated solution of a weak base like NaHCO3 or Na2CO3. strong_base->recommend_weak_base room_temp Room Temperature or Higher temperature->room_temp Warm cold_temp Cold / Ice Bath temperature->cold_temp Cold recommend_cold Recommendation: Perform all aqueous washes with ice-cold solutions to slow the kinetics of hydrolysis. room_temp->recommend_cold long_time Prolonged Contact contact_time->long_time Long short_time Brief Contact contact_time->short_time Short recommend_short_time Recommendation: Perform extractions and washes efficiently and without delay. Do not let layers sit unseparated. long_time->recommend_short_time

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Influence of Workup Conditions on Hydrolysis Rate

The following table summarizes the general impact of different workup parameters on the rate of hydrolysis of this compound.

ParameterConditionRelative Rate of HydrolysisRecommendation
Base Used for Neutralization Strong Base (e.g., 1M NaOH)HighAvoid. High risk of saponification.
Weak Base (e.g., sat. NaHCO₃)LowRecommended .[1]
Temperature of Aqueous Wash Room Temperature (~25°C)ModerateUse for less sensitive esters.
Ice-cold (0-5°C)LowRecommended for sensitive esters.[1]
Contact Time with Aqueous Phase Prolonged (>15 minutes)Increases with timeMinimize contact time.[1]
Brief (<5 minutes)MinimizedRecommended .[1]
pH of Aqueous Solution pH > 9 or < 4HighMaintain pH between 4-6 if possible.[3]
pH ~ 7LowNeutral washes are safest.

Experimental Protocol: Workup to Minimize Hydrolysis

This protocol outlines a standard workup procedure designed to isolate this compound while minimizing its hydrolytic decomposition.

  • Cool the Reaction Mixture: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath to cool it to 0-5°C.[1]

  • Dilute with an Organic Solvent: Dilute the cooled reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Neutralization with Weak Base: Transfer the mixture to a separatory funnel. Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions.[1]

    • Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking. Vent the funnel frequently.[1]

    • Continue adding fresh portions of the NaHCO₃ solution until gas evolution ceases, which indicates that all the acid has been neutralized.[1]

  • Separate the Layers: Allow the layers to separate completely and drain the lower aqueous layer.

  • Wash with Brine: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[1] This step helps to remove most of the residual water from the organic layer.[1][4]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until it no longer clumps together.[1]

  • Isolate the Product: Filter the organic solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude ester product.

  • Further Purification: If necessary, the crude product can be further purified by distillation or column chromatography.

G start Reaction Complete cool Cool Reaction Mixture to 0-5 °C start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute transfer Transfer to Separatory Funnel dilute->transfer wash_bicarb Wash with cold, saturated aqueous NaHCO3 until CO2 evolution ceases transfer->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 wash_brine Wash Organic Layer with cold Brine separate1->wash_brine separate2 Separate Layers wash_brine->separate2 dry Dry Organic Layer (e.g., Na2SO4) separate2->dry filter Filter to Remove Drying Agent dry->filter evaporate Remove Solvent via Rotary Evaporation filter->evaporate product Crude Ester Product evaporate->product purify Purify via Distillation or Chromatography (optional) product->purify final_product Pure Ester Product purify->final_product

Caption: Standard experimental workflow for a workup designed to prevent ester hydrolysis.

References

Troubleshooting low conversion in Ethyl 3-hydroxy-2,2-dimethylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate, particularly focusing on issues of low conversion.

Troubleshooting Low Conversion: A Step-by-Step Guide

Low conversion in the synthesis of this compound, commonly prepared via the Reformatsky reaction, is a frequent issue. This guide provides a systematic approach to identifying and resolving the root cause of poor yields.

1. Reagent Quality and Preparation

QuestionPossible CauseRecommended Action
Is the zinc properly activated? The surface of zinc metal is often coated with a layer of zinc oxide, which significantly inhibits the reaction.Activate the zinc immediately before use. Common activation methods include washing with dilute HCl, treatment with iodine or 1,2-dibromoethane, or using a zinc-copper couple.[1][2] For scalable reactions, activation with DIBAL-H has been shown to be effective.[3][4]
Are the reactants and solvents anhydrous? The Reformatsky reaction is highly sensitive to moisture, which can quench the organozinc intermediate.[5]Ensure all glassware is thoroughly flame-dried or oven-dried. Use anhydrous solvents, and purify reactants if necessary.[6]
Is the α-haloester of sufficient purity? Impurities in the ethyl bromoacetate can lead to side reactions.Distill the ethyl bromoacetate before use to remove any impurities.
Is the paraformaldehyde fresh? Old paraformaldehyde may not depolymerize efficiently to formaldehyde in situ.Use freshly opened or properly stored paraformaldehyde.

2. Reaction Conditions

QuestionPossible CauseRecommended Action
Is the reaction temperature optimal? The formation of the organozinc reagent is exothermic and can be unpredictable.[3][4] The subsequent reaction with the carbonyl compound also has an optimal temperature range.For the synthesis of this compound via esterification, a temperature of 50-70 °C has been reported.[7] For Reformatsky-type reactions, lower temperatures (-78 °C in some variations) may be necessary to improve selectivity.[8] Careful monitoring and control of the temperature are crucial.
Is the solvent appropriate? The choice of solvent can significantly impact the reaction rate and yield.Ethers such as diethyl ether and tetrahydrofuran (THF) are commonly used for the Reformatsky reaction.[9][10] Benzene or a benzene-ether mixture can also be employed.[10] For the esterification route, DMF has been used.[7]
Is the reaction time sufficient? Incomplete reaction can be a simple matter of insufficient time.Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.[6]

3. Potential Side Reactions

QuestionPossible CauseRecommended Action
Is self-condensation of the ester occurring? While less reactive than Grignard or organolithium reagents, the organozinc intermediate can potentially react with the starting α-haloester.[8][11]Add the α-haloester slowly to the reaction mixture containing the activated zinc and the aldehyde/ketone. This maintains a low concentration of the organozinc reagent and favors the desired reaction.
Are aldol condensation byproducts forming? Competing aldol condensation reactions can reduce the yield of the desired β-hydroxy ester.[5]The use of zinc in the Reformatsky reaction is specifically to avoid the use of a strong base that would promote self-condensation of the aldehyde or ketone.[9][10] Ensure that no basic impurities are present.

Frequently Asked Questions (FAQs)

Q1: My reaction does not initiate. What are the most likely reasons?

A1: The most common reason for a lack of initiation is inactive zinc. Ensure your zinc has been properly activated immediately prior to the reaction (see table above). Another likely cause is the presence of moisture in your reactants or glassware. Thoroughly dry all components.

Q2: I am observing the formation of a significant amount of a white precipitate. What is it?

A2: The white precipitate is likely a mixture of zinc salts formed during the reaction and workup. This is normal. However, if the reaction is sluggish, it could also indicate the formation of zinc hydroxide from reaction with water, which points to inadequate drying of your setup.

Q3: Can I use a different α-haloester?

A3: Yes, the Reformatsky reaction is versatile. However, the reactivity can change. For example, α-iodoesters are generally more reactive than α-bromoesters, which are more reactive than α-chloroesters.

Q4: What is a typical workup procedure for this reaction?

A4: A typical workup involves quenching the reaction with a dilute acid (e.g., 1 M HCl) to hydrolyze the zinc alkoxide and dissolve unreacted zinc.[7] The aqueous layer is then extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.[7]

Q5: How can I purify the final product?

A5: this compound can be purified by silica gel column chromatography using an eluent such as an ethyl acetate/hexane mixture or by distillation under reduced pressure.[7]

Experimental Protocols

Protocol 1: Synthesis via Reformatsky Reaction

This protocol is a generalized procedure based on the principles of the Reformatsky reaction.

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Zinc Activation: Add activated zinc dust to the flask.

  • Reaction Initiation: Add a solution of paraformaldehyde and ethyl 2-bromo-2-methylpropanoate in an anhydrous solvent (e.g., THF or diethyl ether) to the flask. A small crystal of iodine can be added to help initiate the reaction.

  • Reaction Progression: Gently heat the reaction mixture to sustain a gentle reflux. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel chromatography or distillation.

Protocol 2: Synthesis via Esterification of 3-hydroxy-2,2-dimethylpropanoic acid

This protocol is adapted from a reported synthesis.[7]

  • Setup: To a dry 500 mL round-bottomed flask under a nitrogen atmosphere, add 3-hydroxy-2,2-dimethylpropanoic acid (60.0 mmol) and dried, freshly ground cesium carbonate (60.0 mmol).

  • Solvent and Reagent Addition: Add 150 mL of anhydrous dimethylformamide (DMF), followed by ethyl iodide (40.0-60.0 mmol).

  • Reaction: Heat the reaction mixture to 50-70 °C overnight.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter to remove precipitates. Neutralize the filtrate with 1 M HCl. Extract the aqueous phase multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic phases and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The product can be used without further purification or can be purified by distillation or silica gel column chromatography.[7]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Paraformaldehyde Paraformaldehyde Zinc Alkoxide Zinc Alkoxide Paraformaldehyde->Zinc Alkoxide + Organozinc Reagent Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate Zinc Zinc Organozinc Reagent (Reformatsky Enolate) Organozinc Reagent (Reformatsky Enolate) This compound This compound Zinc Alkoxide->this compound Acidic Workup

Caption: Synthesis of this compound via the Reformatsky reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion start Low Conversion Observed check_zinc Is Zinc Properly Activated? start->check_zinc activate_zinc Action: Activate Zinc (e.g., HCl wash, I2) check_zinc->activate_zinc No check_moisture Are Reactants/Solvents Anhydrous? check_zinc->check_moisture Yes activate_zinc->check_moisture dry_reagents Action: Dry Solvents & Glassware check_moisture->dry_reagents No check_temp Is Reaction Temperature Optimal? check_moisture->check_temp Yes dry_reagents->check_temp adjust_temp Action: Adjust & Monitor Temperature check_temp->adjust_temp No check_side_reactions Are Side Reactions Occurring? check_temp->check_side_reactions Yes adjust_temp->check_side_reactions optimize_addition Action: Slow Addition of Haloester check_side_reactions->optimize_addition Yes success Conversion Improved check_side_reactions->success No optimize_addition->success

Caption: A logical workflow for troubleshooting low conversion in the synthesis.

Logical_Relationships Key Parameter Relationships and Their Impact on Conversion conversion Conversion Rate zinc_activation Zinc Activation zinc_activation->conversion Increases moisture Moisture Content moisture->conversion Decreases temperature Reaction Temperature temperature->conversion Optimizes reagent_purity Reagent Purity reagent_purity->conversion Increases solvent Solvent Choice solvent->conversion Impacts

Caption: The relationship between key reaction parameters and the final conversion rate.

References

Characterization of byproducts in Ethyl 3-hydroxy-2,2-dimethylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate. The information is presented in a clear question-and-answer format to directly address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial synthesis routes are:

  • The Tishchenko-Claisen Reaction: This method involves the crossed aldol condensation of isobutyraldehyde and formaldehyde to produce hydroxypivaldehyde. The hydroxypivaldehyde then undergoes a Tishchenko reaction, which can be followed by esterification to yield this compound.[1]

  • The Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy-ester.[2][3]

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: The formation of byproducts is highly dependent on the chosen synthesis route and reaction conditions. Common impurities include:

  • Neopentyl glycol mono(hydroxypivalate): This is a common byproduct formed during the Tishchenko reaction of hydroxypivaldehyde.[1][4]

  • Neopentyl glycol (NPG): This can be formed from the intermediate hydroxypivaldehyde.[1][5]

  • Aldol condensation products: Side reactions, such as the self-condensation of aldehydes or ketones, can lead to various aldol products.[5][6]

  • Unreacted starting materials and intermediates: Incomplete reactions can result in the presence of starting materials like isobutyraldehyde, formaldehyde, or hydroxypivaldehyde in the final product.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproduct formation requires careful control of reaction parameters. Key strategies include:

  • Temperature control: Maintaining the optimal reaction temperature is crucial to prevent side reactions.

  • Catalyst selection and concentration: The choice of catalyst and its concentration can significantly influence the reaction pathway and selectivity.

  • Stoichiometry of reactants: Precise control over the molar ratios of the reactants can help to drive the reaction towards the desired product and minimize the formation of byproducts from side reactions.

  • Reaction time: Optimizing the reaction time can prevent the formation of degradation products or further reactions of the desired product.

Troubleshooting Guides

Issue 1: High Levels of Neopentyl Glycol Mono(hydroxypivalate) Detected

Potential Cause: This byproduct is characteristic of the Tishchenko reaction pathway. Its formation is favored by certain catalysts and reaction conditions.[1][4]

Troubleshooting Steps:

  • Catalyst Modification:

    • Evaluate the type and concentration of the catalyst used. For the Tishchenko reaction, basic catalysts like aluminum oxide are often employed.[4] Consider screening alternative catalysts or optimizing the catalyst loading to favor the desired esterification over disproportionation.

  • Temperature Optimization:

    • Investigate the effect of reaction temperature. Lowering the temperature may reduce the rate of the competing Tishchenko reaction.

  • Reaction Monitoring:

    • Monitor the reaction progress closely using techniques like HPLC or GC to determine the optimal time to quench the reaction, maximizing the yield of the desired product while minimizing byproduct formation.

Issue 2: Presence of Unidentified Peaks in the Chromatogram

Potential Cause: Unidentified peaks could be due to various side reactions, such as aldol condensations, or impurities in the starting materials.

Troubleshooting Steps:

  • Starting Material Purity Check:

    • Analyze the purity of all starting materials (isobutyraldehyde, formaldehyde, ethyl isobutyrate, etc.) before use. Impurities in the starting materials can carry through the synthesis or participate in side reactions.

  • Reaction Condition Review:

    • Review the reaction conditions, including temperature, pressure, and mixing. Inconsistent conditions can lead to the formation of unexpected byproducts.

  • Byproduct Characterization:

    • Isolate the unknown impurities using techniques like preparative HPLC or column chromatography.

    • Characterize the isolated impurities using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to elucidate their structures. This information will provide valuable insights into the side reactions occurring.

Data Presentation

Table 1: Common Byproducts and their Identification

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Primary Synthesis RouteKey Analytical Signal
Neopentyl glycol mono(hydroxypivalate)C10H20O4204.26Tishchenko-ClaisenSee NMR data below
Neopentyl glycolC5H12O2104.15Tishchenko-ClaisenSee NMR data below
HydroxypivaldehydeC5H10O2102.13Tishchenko-ClaisenDistinct aldehyde proton signal in 1H NMR
Isobutyraldehyde DimerC8H16O2144.21Aldol CondensationCharacteristic signals in GC-MS

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Byproducts

This protocol is for the qualitative and quantitative analysis of the product and its volatile impurities.

1. Sample Preparation (Silylation for enhanced volatility):

  • To 1 mg of the sample in a vial, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.
  • Seal the vial and heat at 60°C for 30 minutes.
  • Cool the sample to room temperature before injection.

2. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Inlet Temperature: 250°C.
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 5 minutes.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: 40-400 amu.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

Protocol 2: NMR Spectroscopy for Structural Elucidation of Byproducts

This protocol provides a general procedure for acquiring 1H and 13C NMR spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the isolated byproduct in approximately 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

2. 1H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.
  • Pulse Sequence: Standard single-pulse sequence.
  • Number of Scans: 16-32.
  • Relaxation Delay: 1-2 seconds.

3. 13C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.
  • Pulse Sequence: Proton-decoupled pulse sequence.
  • Number of Scans: 1024 or more, depending on the sample concentration.

Reference NMR Data for Key Byproducts:

  • Neopentyl glycol mono(hydroxypivalate):

    • 1H NMR (CDCl3): Chemical shift data can be found in publicly available spectral databases.[1]

    • 13C NMR (CDCl3): Chemical shift data can be found in publicly available spectral databases.

  • Neopentyl glycol:

    • 1H NMR (CDCl3): Chemical shift data is readily available in chemical literature and databases.

    • 13C NMR (CDCl3): Chemical shift data is readily available in chemical literature and databases.[2]

Visualizations

Synthesis_Byproduct_Troubleshooting cluster_synthesis Synthesis of this compound cluster_analysis Analysis and Troubleshooting Start Start Reaction Reaction Start->Reaction Workup Workup Reaction->Workup Crude_Product Crude_Product Workup->Crude_Product Analysis Analysis Crude_Product->Analysis Crude_Product->Analysis GC-MS, HPLC, NMR Byproduct_ID Byproduct_ID Analysis->Byproduct_ID Troubleshooting Troubleshooting Byproduct_ID->Troubleshooting Byproduct_ID->Troubleshooting Identify Source Troubleshooting->Reaction Adjust Parameters Optimized_Process Optimized_Process Troubleshooting->Optimized_Process

Caption: Troubleshooting workflow for byproduct characterization.

Tishchenko_Reaction_Byproducts Hydroxypivaldehyde Hydroxypivaldehyde Tishchenko_Reaction Tishchenko_Reaction Hydroxypivaldehyde->Tishchenko_Reaction Byproduct_Alcohol Neopentyl glycol Hydroxypivaldehyde->Byproduct_Alcohol Reduction Desired_Ester This compound Tishchenko_Reaction->Desired_Ester Esterification Byproduct_Ester Neopentyl glycol mono(hydroxypivalate) Tishchenko_Reaction->Byproduct_Ester Disproportionation

Caption: Byproduct formation in the Tishchenko reaction pathway.

References

Catalyst selection for efficient Ethyl 3-hydroxy-2,2-dimethylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are three main synthetic routes:

  • Fischer-Speier Esterification: This is a direct esterification of hydroxypivalic acid with ethanol in the presence of an acid catalyst.[1]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This involves the reduction of a keto-ester, ethyl 2,2-dimethyl-3-oxopropanoate, using a metal alkoxide catalyst and a sacrificial alcohol.[2][3]

  • Catalytic Hydrogenation: This method also starts with ethyl 2,2-dimethyl-3-oxopropanoate and reduces the ketone group using hydrogen gas and a metal catalyst.

Q2: How do I choose the most suitable catalyst for my synthesis?

A2: The choice of catalyst depends on the chosen synthetic route and desired reaction conditions.

  • For Fischer Esterification , strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common.[1]

  • For MPV Reduction , aluminum isopropoxide is the traditional and cost-effective choice.[3] Other catalysts like those based on zirconium or lanthanides can also be used, sometimes offering improved selectivity.[4]

  • For Catalytic Hydrogenation , ruthenium-based catalysts, such as Ru-BINAP complexes, are known for their high efficiency and selectivity.[5]

Q3: What are the main advantages and disadvantages of each synthesis method?

A3:

  • Fischer Esterification:

    • Advantages: Uses readily available and inexpensive starting materials and catalysts.

    • Disadvantages: It is an equilibrium reaction, which can result in lower yields unless water is actively removed.[6]

  • MPV Reduction:

    • Advantages: Highly chemoselective for the carbonyl group, uses inexpensive reagents, and is performed under mild conditions.[2][3]

    • Disadvantages: Can require long reaction times and a large excess of the reducing agent. Side reactions are also a possibility.[7]

  • Catalytic Hydrogenation:

    • Advantages: Can achieve high yields and selectivity under optimized conditions.

    • Disadvantages: Requires specialized equipment for handling hydrogen gas under pressure. The catalysts can be expensive and sensitive to impurities.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Problem 1: Low Yield in Fischer Esterification

Question: My Fischer esterification of hydroxypivalic acid is giving a very low yield. What are the potential causes and how can I fix it?

Answer: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[6][8] Here are the likely causes and their solutions:

Potential Cause Troubleshooting Recommendation Expected Outcome
Equilibrium Limitation The reaction has reached equilibrium. To drive it forward, use a large excess of ethanol (which can also serve as the solvent) or remove water as it forms.[9]Increased conversion to the ester product.
Water Presence Water in the reactants (hydroxypivalic acid or ethanol) or from atmospheric moisture can inhibit the reaction.Use anhydrous reactants and solvents, and run the reaction under a dry atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst Activity The acid catalyst may be old, hydrated, or used in too small an amount.Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) at a suitable concentration (typically 1-5 mol%).[10]
Low Reaction Temperature The reaction rate may be too slow at lower temperatures.Heat the reaction mixture to reflux to increase the reaction rate.[11]
Problem 2: Incomplete Reaction or Side Products in MPV Reduction

Question: I am performing an MPV reduction of ethyl 2,2-dimethyl-3-oxopropanoate and observing either incomplete conversion or the formation of unknown side products. What should I do?

Answer: Issues with MPV reductions often relate to the catalyst, solvent, or removal of the acetone byproduct.

Potential Cause Troubleshooting Recommendation Expected Outcome
Reversible Reaction The MPV reduction is reversible. The acetone generated can participate in the reverse reaction (Oppenauer oxidation).[12]Continuously remove acetone from the reaction mixture by distillation. Isopropanol is often used as the solvent and hydride donor for this reason.[13]
Catalyst Inactivity The aluminum isopropoxide may have been deactivated by moisture.Ensure all glassware is dry and the reaction is run under anhydrous conditions.
Side Reactions Competing side reactions like aldol condensations or the Tishchenko reaction can occur, especially with aldehydes.[7]Optimize the reaction temperature; a lower temperature may be necessary. Ensure the purity of the starting material.
Insufficient Reducing Agent A stoichiometric amount of the hydride donor (e.g., isopropanol) is consumed.Use a large excess of the alcohol, which often also serves as the solvent.

Catalyst Performance Data

The following tables summarize illustrative data for different catalytic systems used in the synthesis of this compound.

Table 1: Fischer Esterification Catalyst Comparison (Illustrative)

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
H₂SO₄2Reflux4~95%[14]
p-TsOH5Reflux6~90-96%[14]
Acidic Ion Exchange Resin10 (w/w%)Reflux8~85-90%
Tetrabutylammonium tribromide5Reflux0.25~95%[1]

Table 2: Reduction of Ethyl 2,2-dimethyl-3-oxopropanoate - Catalyst Comparison (Illustrative)

MethodCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
MPV ReductionAl(Oi-Pr)₃IsopropanolReflux8-12High[12]
MPV ReductionZrO(OH)₂ (Hydrous Zirconia)Isopropanol100-1200.1-1.25High[15]
Catalytic HydrogenationRu-BINAPMethanol5012>95%[5]
Catalytic HydrogenationRu/MgO-Al₂O₃Dioxane1204High[16]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid
  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap (optional, for water removal).[10]

  • Reagents: To the flask, add hydroxypivalic acid, a 10-fold molar excess of absolute ethanol, and a magnetic stir bar.[10]

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2 mol%) to the stirred mixture.

  • Reaction: Heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress using TLC.[10]

  • Work-up: Cool the reaction mixture to room temperature. If a large excess of ethanol was used, remove it via rotary evaporation.

  • Extraction: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction
  • Setup: In a flame-dried round-bottom flask equipped with a distillation head and a reflux condenser, add aluminum isopropoxide.

  • Reagents: Add a solution of ethyl 2,2-dimethyl-3-oxopropanoate in anhydrous isopropanol.

  • Reaction: Heat the mixture to reflux. Slowly distill off the acetone as it forms to drive the equilibrium.[12] The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the reaction mixture and hydrolyze the aluminum alkoxide product by carefully adding dilute acid.

  • Extraction: Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

Synthesis Workflow

G Synthesis Routes to this compound cluster_start Starting Materials cluster_methods Synthesis Methods Hydroxypivalic Acid + Ethanol Hydroxypivalic Acid + Ethanol Fischer Esterification Fischer Esterification Hydroxypivalic Acid + Ethanol->Fischer Esterification H+ Catalyst Ethyl 2,2-dimethyl-3-oxopropanoate Ethyl 2,2-dimethyl-3-oxopropanoate MPV Reduction MPV Reduction Ethyl 2,2-dimethyl-3-oxopropanoate->MPV Reduction Al(OiPr)3 Catalytic Hydrogenation Catalytic Hydrogenation Ethyl 2,2-dimethyl-3-oxopropanoate->Catalytic Hydrogenation Ru Catalyst, H2 Product Product Fischer Esterification->Product MPV Reduction->Product Catalytic Hydrogenation->Product

Caption: Overview of synthetic routes.

Catalyst Selection Logic

G Decision tree for catalyst selection. Start Start High Chemoselectivity Needed? High Chemoselectivity Needed? Start->High Chemoselectivity Needed? Cost-Effective Route? Cost-Effective Route? High Chemoselectivity Needed?->Cost-Effective Route? No MPV Reduction MPV Reduction High Chemoselectivity Needed?->MPV Reduction Yes Access to High Pressure Equipment? Access to High Pressure Equipment? Access to High Pressure Equipment?->MPV Reduction No Catalytic Hydrogenation Catalytic Hydrogenation Access to High Pressure Equipment?->Catalytic Hydrogenation Yes Cost-Effective Route?->Access to High Pressure Equipment? No Fischer Esterification Fischer Esterification Cost-Effective Route?->Fischer Esterification Yes

Caption: Catalyst selection decision tree.

Troubleshooting Flowchart for Low Yield

G Troubleshooting flowchart for low yield. Start Low Yield Check Reaction Type Check Reaction Type Start->Check Reaction Type Check for Water Check for Water Check Reaction Type->Check for Water Esterification Check for Acetone Removal Check for Acetone Removal Check Reaction Type->Check for Acetone Removal MPV Reduction Check Catalyst Purity Check Catalyst Purity Check Reaction Type->Check Catalyst Purity Hydrogenation Remove Water Remove Water Check for Water->Remove Water Present Check Catalyst Activity Check Catalyst Activity Check for Water->Check Catalyst Activity Absent Remove Water->Check Catalyst Activity Use Fresh Catalyst Use Fresh Catalyst Check Catalyst Activity->Use Fresh Catalyst Low Remove Acetone Remove Acetone Remove Acetone->Check Catalyst Activity Check for Acetone Removal->Check Catalyst Activity Efficient Check for Acetone Removal->Remove Acetone Inefficient Purify Reactants Purify Reactants Check Catalyst Purity->Purify Reactants Impurities Present

Caption: Low yield troubleshooting guide.

References

Validation & Comparative

Unveiling the Molecular Structure: A Comparative Guide to 1H and 13C NMR Analysis of Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular architecture. This guide provides a detailed comparison of ¹H and ¹³C NMR analysis for Ethyl 3-hydroxy-2,2-dimethylpropanoate, complete with experimental data and protocols to aid in comprehensive structural characterization.

This compound, also known as ethyl hydroxypivalate, is a valuable building block in organic synthesis. Its NMR spectra provide a unique fingerprint, revealing the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The analysis of the spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different proton environments in the molecule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a4.16Quartet (q)2H-O-CH₂ -CH₃
b3.52-3.57Broad multiplet (br. m)2H-CH₂ -OH
c2.50-2.55Broad multiplet (br. m)1H-CH₂-OH
d1.28Triplet (t)3H-O-CH₂-CH₃
e1.20Singlet (s)6H-C(CH₃ )₂-

Note: The chemical shift of the hydroxyl proton (c) can be variable and may appear as a broad singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Comparative ¹³C NMR Data of Ethyl 3-hydroxybutanoate:

Chemical Shift (δ, ppm)Assignment
172.9C =O
64.2-CH (OH)-
60.6-O-CH₂ -CH₃
42.7-CH₂ -C=O
22.3-CH(CH₃ )-
14.0-O-CH₂-CH₃

Experimental Protocols

Sample Preparation

A solution of this compound (typically 5-10 mg) is prepared in approximately 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

NMR spectra are typically acquired on a spectrometer operating at a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is typical.

Structural Elucidation Workflow

The process of determining the structure of this compound from its NMR data follows a logical workflow.

G cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation cluster_verification Verification H1_NMR ¹H NMR Spectrum Analyze_H1 Analyze ¹H Data (Shifts, Multiplicity, Integration) H1_NMR->Analyze_H1 C13_NMR ¹³C NMR Spectrum Analyze_C13 Analyze ¹³C Data (Chemical Shifts) C13_NMR->Analyze_C13 Assign_Fragments Assign Proton and Carbon Signals to Molecular Fragments Analyze_H1->Assign_Fragments Analyze_C13->Assign_Fragments Assemble_Structure Assemble Fragments to Propose Structure Assign_Fragments->Assemble_Structure Verify Confirm Structure with 2D NMR (e.g., COSY, HSQC) Assemble_Structure->Verify

Caption: Workflow for NMR-based structural elucidation.

Alternative Analytical Techniques

While NMR is a powerful tool, other analytical techniques can provide complementary information for the structural confirmation of this compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) and ester (C=O) groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the compound and obtain its mass spectrum.

By combining the data from ¹H and ¹³C NMR with these other techniques, researchers can achieve a high level of confidence in the structural assignment of this compound, which is crucial for its application in research and development.

A Comparative Guide to the Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for Ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable building block in the synthesis of various organic molecules and pharmaceuticals. The following sections detail the experimental protocols, quantitative data, and workflow diagrams for three primary synthetic routes: the Reformatsky Reaction, Hydroxymethylation of Ethyl Isobutyrate, and Esterification of 3-Hydroxy-2,2-dimethylpropanoic Acid.

At a Glance: Comparison of Synthesis Methods

MethodKey ReagentsTypical YieldReaction TimeTemperatureKey AdvantagesKey Disadvantages
Reformatsky Reaction Ethyl 2-bromo-2-methylpropanoate, Formaldehyde (from paraformaldehyde), Zinc~82%2 - 4 hoursRefluxGood yield, readily available starting materialsUse of metallic zinc can lead to coupling byproducts; reaction can be sensitive to moisture
Hydroxymethylation of Ethyl Isobutyrate Ethyl isobutyrate, Formaldehyde (from paraformaldehyde), Base catalyst (e.g., K₂CO₃)48-96%12 - 24 hours80-100 °CDirect one-step process, potentially high yieldReaction can be slow; potential for side reactions like Cannizzaro reaction of formaldehyde
Esterification of 3-Hydroxy-2,2-dimethylpropanoic Acid 3-Hydroxy-2,2-dimethylpropanoic acid, Ethanol, Acid catalyst (e.g., H₂SO₄)HighSeveral hoursRefluxHigh purity of product, straightforward purificationRequires the prior synthesis of 3-hydroxy-2,2-dimethylpropanoic acid

Method 1: Reformatsky Reaction

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters. In this case, an organozinc reagent is formed from an α-halo ester, which then reacts with an aldehyde or ketone. For the synthesis of this compound, ethyl 2-bromo-2-methylpropanoate reacts with formaldehyde, typically generated in situ from paraformaldehyde, in the presence of activated zinc.

Experimental Protocol
  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl for 15 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.

  • Addition of Reactants: A solution of ethyl 2-bromo-2-methylpropanoate (1.0 eq) and paraformaldehyde (1.5 eq) in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. A sonochemical approach using indium has also been reported to give a high yield of a similar product in 2 hours at room temperature.[1]

  • Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Reformatsky_Reaction Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate Reaction_Vessel Reaction in THF Ethyl 2-bromo-2-methylpropanoate->Reaction_Vessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Vessel Zinc Zinc Zinc->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Reformatsky Reaction.

Method 2: Hydroxymethylation of Ethyl Isobutyrate

This method involves the direct addition of a hydroxymethyl group to the α-position of ethyl isobutyrate using formaldehyde in the presence of a base. This aldol-type reaction is a straightforward approach to the target molecule.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl isobutyrate (1.0 eq), paraformaldehyde (1.2 eq), and a suitable base catalyst such as potassium carbonate (K₂CO₃, 0.2 eq).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added to the flask.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC. Studies on similar hydroxymethylation reactions have shown yields ranging from 48-96%.[2][3]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Hydroxymethylation Ethyl_isobutyrate Ethyl isobutyrate Reaction_Vessel Reaction in DMF/DMSO Ethyl_isobutyrate->Reaction_Vessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., K₂CO₃) Base_Catalyst->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Distillation/Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Hydroxymethylation.

Method 3: Esterification of 3-Hydroxy-2,2-dimethylpropanoic Acid

This classical approach involves the Fischer esterification of 3-hydroxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. This method is contingent on the availability of the starting carboxylic acid.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask containing 3-hydroxy-2,2-dimethylpropanoic acid (1.0 eq), add an excess of absolute ethanol, which also serves as the solvent.

  • Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is carefully added to the mixture.

  • Reaction: The mixture is heated to reflux for several hours. The reaction is typically monitored by observing the disappearance of the starting carboxylic acid by TLC. The esterification reaction is an equilibrium process, and using an excess of the alcohol drives the equilibrium towards the product.[4][5]

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude ester can be further purified by vacuum distillation to obtain high-purity this compound.

Esterification Carboxylic_Acid 3-Hydroxy-2,2-dimethylpropanoic acid Reaction_Vessel Reflux in Ethanol Carboxylic_Acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Workup Neutralization & Extraction Reaction_Vessel->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for Fischer Esterification.

References

A Comparative Guide to the Purity Assessment of Ethyl 3-hydroxy-2,2-dimethylpropanoate by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable building block, is no exception. This guide provides a comparative overview of two common chromatographic techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating and quantifying components in a mixture. The choice between HPLC and GC for the purity assessment of this compound depends on several factors, including the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and sample throughput.

Gas Chromatography (GC) is a highly sensitive and selective method, particularly when coupled with a mass spectrometer (MS). Due to the presence of a polar hydroxyl group, derivatization is often employed to increase the volatility and improve the chromatographic peak shape of this compound.[1]

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a direct method of analysis that often does not require derivatization, making it a simpler, though potentially less sensitive, alternative to GC-MS.[1]

Experimental Protocols

Below are detailed methodologies for the purity assessment of this compound using both GC and HPLC.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This protocol involves a derivatization step to improve the volatility of the analyte.

1. Sample Preparation and Derivatization (Silylation):

  • Ensure the sample is free of water, as moisture can interfere with the silylating reagent.[2] If necessary, dry the sample under a stream of nitrogen.[2]

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL vial.

  • Dissolve the sample in 100 µL of anhydrous pyridine.[2]

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Tightly cap the vial, vortex for 1 minute, and heat at 60°C for 30 minutes.[2]

  • Allow the vial to cool to room temperature before injection into the GC.[2]

2. GC Conditions:

  • GC System: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a direct analysis without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[1]

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV detection at 210 nm.[1]

Data Presentation: Comparative Analysis

The following tables summarize the typical performance characteristics of each method for the purity assessment of this compound.

Table 1: Comparison of GC and HPLC Method Parameters

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Derivatization Required (Silylation)Not required
Typical Column HP-5ms (30 m x 0.25 mm, 0.25 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Inert Gas (e.g., Helium)Acetonitrile/Water Mixture
Detector Flame Ionization Detector (FID)UV-Vis Detector
Typical Run Time ~20 minutes~10 minutes

Table 2: Performance Comparison

Performance MetricGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Selectivity High, especially for volatile impurities.Good, especially for non-volatile impurities.
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Precision (RSD%) < 2%< 2%
Accuracy (Recovery %) 98-102%98-102%
Sample Throughput Lower due to derivatization step.Higher due to simpler sample preparation.
Cost Generally lower instrument cost.Generally higher instrument and solvent cost.

Workflow Visualization

The following diagram illustrates the general workflow for the purity assessment of this compound by both HPLC and GC.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_gc GC Analysis cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (Silylation) Sample->Derivatization Dissolution Dissolution & Filtration Sample->Dissolution GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Acquisition Data Acquisition FID_Detection->Data_Acquisition HPLC_Injection HPLC Injection Dissolution->HPLC_Injection HPLC_Separation HPLC Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection UV_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Purity_Calculation Purity Calculation (%) Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: Workflow for Purity Assessment by GC and HPLC.

Conclusion

Both GC and HPLC are suitable methods for the purity assessment of this compound.

  • GC is highly sensitive and provides excellent separation for volatile impurities but requires a derivatization step, which can increase sample preparation time and introduce potential sources of error.

  • HPLC offers a more straightforward and higher throughput method without the need for derivatization, making it well-suited for routine quality control. However, it may be less sensitive than GC for certain impurities.

The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of expected impurities, the required level of sensitivity, and the desired sample throughput. For comprehensive purity profiling, employing both techniques can be advantageous, as they provide complementary information.

References

Comparative Reactivity Analysis: Ethyl 3-hydroxy-2,2-dimethylpropanoate vs. Other Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide

In the landscape of chemical synthesis and drug development, hydroxy esters serve as versatile building blocks. Their reactivity, however, is not uniform and is significantly influenced by their molecular architecture. This guide provides a comparative analysis of the reactivity of Ethyl 3-hydroxy-2,2-dimethylpropanoate against other common hydroxy esters, focusing on key reactions such as oxidation, esterification, and hydrolysis. The neopentyl structure of this compound, characterized by significant steric hindrance around the primary hydroxyl group, profoundly impacts its reaction kinetics, generally rendering it less reactive than its less hindered counterparts.

Executive Summary of Comparative Reactivity

The reactivity of the primary hydroxyl group in this compound is considerably diminished due to the steric bulk of the adjacent gem-dimethyl group. This steric hindrance creates a "neopentyl-like" environment, which impedes the approach of reagents to the reaction center. Consequently, in reactions following an S\textsubscript{N}2 mechanism, such as esterification, this compound exhibits significantly slower reaction rates compared to unhindered primary hydroxy esters like ethyl 3-hydroxypropanoate. Similarly, in oxidation reactions, while the primary alcohol can be converted to an aldehyde, the reaction may require harsher conditions or longer reaction times. The steric congestion also influences the rate of hydrolysis, although to a lesser extent compared to reactions directly involving the hydroxyl group.

Data Presentation: A Comparative Overview

Direct comparative kinetic studies for the reactivity of this compound against other hydroxy esters under identical conditions are not extensively available in the literature. However, by collating data from various sources and considering the well-established principles of steric effects, a qualitative and semi-quantitative comparison can be constructed.

Table 1: Comparative Reactivity in Oxidation (PCC Reagent)

CompoundHydroxy Ester TypeSteric HindranceExpected Relative RateNotes
This compoundPrimaryHigh (Neopentyl-like)SlowerOxidation to the aldehyde is possible but may require longer reaction times or higher temperatures.
Ethyl 3-hydroxypropanoatePrimaryLowFasterReadily oxidized to the corresponding aldehyde under standard PCC conditions.
Ethyl LactateSecondaryModerateVariableOxidation to the corresponding ketone is generally efficient.
Ethyl 3-hydroxybutyrateSecondaryModerateVariableOxidation to the corresponding ketone is generally efficient.

Table 2: Comparative Reactivity in Esterification (DMAP-catalyzed Acylation)

CompoundHydroxy Ester TypeSteric HindranceExpected Relative RateNotes
This compoundPrimaryHigh (Neopentyl-like)Very SlowAcylation is challenging and requires potent catalysts and forcing conditions.[1]
Ethyl 3-hydroxypropanoatePrimaryLowFastReadily undergoes acylation with standard DMAP catalysis.
Ethyl LactateSecondaryModerateModerateAcylation is feasible but generally slower than for unhindered primary alcohols.
Ethyl 3-hydroxybutyrateSecondaryModerateModerateAcylation is feasible but generally slower than for unhindered primary alcohols.

Table 3: Comparative Reactivity in Alkaline Hydrolysis (Ester Cleavage)

CompoundSteric Hindrance around EsterExpected Relative RateNotes
This compoundLowFastThe ester group is readily accessible for nucleophilic attack.
Ethyl 3-hydroxypropanoateLowFastThe ester group is readily accessible.
Ethyl Pivalate (for comparison)HighVery SlowDemonstrates the effect of steric hindrance adjacent to the carbonyl group.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Protocol 1: Oxidation of a Primary Hydroxy Ester with Pyridinium Chlorochromate (PCC)

This procedure describes the oxidation of a primary hydroxy ester to the corresponding aldehyde.

Materials:

  • Primary hydroxy ester (e.g., this compound or Ethyl 3-hydroxypropanoate)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous DCM.

  • To the stirred suspension, add a solution of the primary hydroxy ester (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For sterically hindered substrates like this compound, longer reaction times may be necessary.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: DMAP-Catalyzed Acylation of a Hydroxy Ester

This protocol details the esterification of a hydroxy ester with an acid anhydride, catalyzed by 4-(Dimethylamino)pyridine (DMAP).

Materials:

  • Hydroxy ester (e.g., this compound)

  • Acetic anhydride (or other desired acid anhydride) (1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Triethylamine (Et\textsubscript{3}N) (2.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the hydroxy ester (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.0 equivalents) and DMAP (0.1 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the acid anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction time will be significantly longer for sterically hindered alcohols.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Mandatory Visualizations

Diagram 1: General Workflow for Comparative Reactivity Studies

G Workflow for Comparative Reactivity Analysis cluster_0 Substrate Selection cluster_1 Reaction Conditions cluster_2 Analysis cluster_3 Comparison Substrate_A This compound Reaction_Type Oxidation / Esterification / Hydrolysis Substrate_A->Reaction_Type Substrate_B Other Hydroxy Ester (e.g., Ethyl 3-hydroxypropanoate) Substrate_B->Reaction_Type Parameters Solvent, Temperature, Catalyst, Time Reaction_Type->Parameters Monitoring TLC / GC / HPLC Parameters->Monitoring Quantification Yield / Rate Constant Monitoring->Quantification Data_Table Comparative Data Table Quantification->Data_Table

Caption: Workflow for comparing the reactivity of different hydroxy esters.

Diagram 2: Signaling Pathway of DMAP-Catalyzed Acylation

G DMAP-Catalyzed Acylation Pathway Ac2O Acetic Anhydride Intermediate N-Acetylpyridinium Ion (Highly Reactive) Ac2O->Intermediate + DMAP DMAP DMAP Product Acetylated Ester (R-OAc) Intermediate->Product + R-OH Acetate Acetate Anion Intermediate->Acetate Alcohol Hydroxy Ester (R-OH) DMAP_regen DMAP (regenerated) Product->DMAP_regen

Caption: Catalytic cycle of DMAP in the acylation of a hydroxy ester.

Diagram 3: Logical Relationship of Steric Hindrance and Reactivity

G Impact of Steric Hindrance on Reactivity Steric_Hindrance Increased Steric Hindrance (e.g., gem-dimethyl group) Reagent_Approach Impeded Reagent Approach to Hydroxyl Group Steric_Hindrance->Reagent_Approach Transition_State Destabilized S_N2 Transition State Reagent_Approach->Transition_State Reaction_Rate Decreased Reaction Rate (e.g., Esterification) Transition_State->Reaction_Rate

Caption: The effect of steric hindrance on the rate of S\textsubscript{N}2 reactions.

References

Scrutinizing the Structure of Ethyl 3-hydroxy-2,2-dimethylpropanoate via Mass Spectrometry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical analysis, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comparative analysis of the predicted mass spectrometric fragmentation pattern of Ethyl 3-hydroxy-2,2-dimethylpropanoate against a structurally simpler analogue, Ethyl 3-hydroxypropanoate. The inclusion of the gem-dimethyl group in the target molecule is expected to significantly influence its fragmentation, offering a clear validation point. This analysis is based on established fragmentation principles in the absence of publicly available experimental mass spectra.

The structural validation of this compound, a molecule with a molecular weight of 146.18 g/mol and a formula of C7H14O3, is critical for its application in various research and development pipelines.[1] Mass spectrometry, a powerful analytical technique, provides a reliable method for confirming molecular structure by analyzing the fragmentation patterns of a compound upon ionization.

Predicted Mass Spectrometry Fragmentation Analysis

Upon electron ionization, this compound is expected to undergo a series of predictable fragmentation reactions based on the functional groups present: a primary alcohol, an ethyl ester, and a gem-dimethyl group. The dominant fragmentation pathways for alcohols are alpha-cleavage and dehydration (the loss of a water molecule).[2][3][4] For ethyl esters, characteristic cleavages include the loss of the ethoxy group, the ethyl group, and the McLafferty rearrangement.

In contrast, Ethyl 3-hydroxypropanoate, lacking the gem-dimethyl group, will exhibit a simpler fragmentation pattern, primarily dictated by the alcohol and ethyl ester functionalities. The comparison of these two patterns will highlight the influence of the gem-dimethyl group on ion stability and fragmentation pathways.

Key Predicted Fragmentation Pathways for this compound:
  • Alpha-Cleavage: The bond cleavage adjacent to the hydroxyl group is a common fragmentation pathway for alcohols, leading to the formation of a resonance-stabilized cation.[3][4] For this compound, this would result in the loss of a hydroxymethyl radical (•CH2OH), yielding a stable tertiary carbocation.

  • Loss of Water (Dehydration): Primary alcohols can undergo the elimination of a water molecule (18 Da), which is a characteristic fragmentation.[2]

  • Ester Cleavage: Fragmentation of the ethyl ester group can occur through several pathways, including the loss of the ethoxy radical (•OCH2CH3, 45 Da) or the ethyl radical (•CH2CH3, 29 Da).

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on the alkyl chain, related rearrangement processes might occur.

The gem-dimethyl group is expected to stabilize adjacent carbocations, potentially favoring certain fragmentation routes and leading to more abundant corresponding fragment ions compared to its non-methylated counterpart.

Comparative Data of Predicted Fragment Ions

The following tables summarize the predicted major fragment ions for this compound and the comparative compound, Ethyl 3-hydroxypropanoate.

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted FragmentProposed Structurem/z (Da)
Molecular Ion [M]•+[C7H14O3]•+146
[M - H2O]•+[C7H12O2]•+128
[M - •CH2OH]+[C6H11O2]+115
[M - •CH3]+[C6H11O3]+131
[M - •C2H5]+[C5H9O3]+117
[M - •OC2H5]+[C5H9O2]+101
[C(CH3)2COOCH2CH3]+[C6H11O2]+115
[COOCH2CH3]+[C3H5O2]+73
[C(CH3)2CH2OH]+[C4H9O]+73

Table 2: Predicted Mass Spectrometry Data for Ethyl 3-hydroxypropanoate

Predicted FragmentProposed Structurem/z (Da)
Molecular Ion [M]•+[C5H10O3]•+118
[M - H2O]•+[C5H8O2]•+100
[M - •CH2OH]+[C4H7O2]+87
[M - •C2H5]+[C3H5O3]+89
[M - •OC2H5]+[C3H5O2]+73
[COOCH2CH3]+[C3H5O2]+73
[CH2CH2OH]+[C2H5O]+45

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted fragmentation cascade of this compound.

Fragmentation_Pathway M [C7H14O3]•+ m/z = 146 (Molecular Ion) F1 [C7H12O2]•+ m/z = 128 M->F1 - H2O F2 [C6H11O2]+ m/z = 115 M->F2 - •CH2OH F3 [C5H9O2]+ m/z = 101 M->F3 - •OC2H5 F6 [C6H11O3]+ m/z = 131 M->F6 - •CH3 F7 [C5H9O3]+ m/z = 117 M->F7 - •C2H5 F4 [C3H5O2]+ m/z = 73 F2->F4 - C3H6 F3->F4 - C2H4 F5 [C4H9O]+ m/z = 73

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol

To experimentally validate the structure of this compound, a standard procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating polar compounds (e.g., a DB-5ms or equivalent).

  • Injector: Split/splitless injector, operated in split mode to avoid column overloading.

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer equipped with an electron ionization (EI) source.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: Scan from m/z 40 to 200.

5. Data Analysis:

  • The acquired mass spectrum should be compared against the predicted fragmentation pattern. The presence of the molecular ion peak and the key fragment ions at the predicted m/z values would provide strong evidence for the confirmation of the structure of this compound. Comparison with the spectrum of Ethyl 3-hydroxypropanoate, obtained under identical conditions, would further highlight the structural influence of the gem-dimethyl group.

References

Performance Benchmark of 3-Hydroxy-2,2-dimethylpropanoate Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of novel derivatives of the 3-hydroxy-2,2-dimethylpropanoate scaffold, focusing on their potential as anticancer agents. While the core structure of interest is Ethyl 3-hydroxy-2,2-dimethylpropanoate, this guide leverages the most robust publicly available data from a study on structurally analogous methyl ester derivatives. The findings presented offer valuable insights into the structure-activity relationships that are likely to translate to the corresponding ethyl ester compounds. The primary focus of this analysis is the antiproliferative activity of these compounds against human colon carcinoma cells, a key area in oncological drug development.

Comparative Performance Analysis

A series of mthis compound derivatives were synthesized and evaluated for their in vitro anticancer activity against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) was determined for each compound, providing a quantitative measure of its potency. The results, summarized in the table below, highlight the significant impact of various substitutions on the core scaffold's efficacy.

Compound IDR GroupIC50 (µg/mL) against HCT-116 Cells
7a n-Butyl0.12
7b n-Pentyl0.34
7c n-Hexyl0.41
7d Isopropyl0.81
7e Isobutyl0.55
7f Cyclopentyl0.23
7g Cyclohexyl0.12
8a Glycine methyl ester0.63
8b L-Alanine methyl ester0.45
8c L-Valine methyl ester0.29
8d L-Leucine methyl ester0.19
8e L-Isoleucine methyl ester0.15

Data extracted from a study on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives which showed potent inhibitory action on HCT-116 cells. The IC50 values were found to be between 0.12 µg/mL and 0.81 µg/mL.[1]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of the benchmarked 3-hydroxy-2,2-dimethylpropanoate derivatives.

General Synthesis of N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides (7a-g)

The synthesis of the target propanamide derivatives involves a multi-step process. A key intermediate, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide, is first prepared from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. This hydrazide then undergoes a coupling reaction with various amines to yield the final N-alkylated amide products.

Step 1: Synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide

To a solution of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (1.0 mmol) in ethyl alcohol (10 mL), hydrazine hydrate (80%, 4.0 mmol) is added. The reaction mixture is heated under reflux for 9 hours. After cooling, the solvent is evaporated under reduced pressure. The resulting precipitate is crystallized from ethyl alcohol to yield the hydrazide.

Step 2: Synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides

To a cooled (-5 °C) solution of the hydrazide (1.0 mmol) in a mixture of 1 N HCl (5 mL) and acetic acid (96%, 2 mL), an aqueous solution of NaNO2 (1.5 mmol in 5 mL water) is added. The mixture is stirred at 0 °C for 30 minutes and then extracted three times with ethyl acetate (30 mL). The combined organic extracts are washed with a 3% NaHCO3 solution and water until neutral, then dried over Na2SO4. The resulting acyl azide is then reacted with the respective amine (n-butylamine, n-pentylamine, etc.) to yield the final N-alkyl propanamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: HCT-116 human colorectal carcinoma cells are seeded into 96-well plates at a density of 5 x 10^5 cells/well in their specific growth medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the test compounds (typically in a range from 0 µM to 30 µM).

  • Incubation: The plates are incubated for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 620 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curves.

Visualizing the Methodologies

To further clarify the processes involved in this research, the following diagrams illustrate the experimental workflow and a key signaling pathway.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Start Start Esterification Esterification of 3-hydroxy-2,2-dimethylpropanoic acid Start->Esterification Step 1 Hydrazinolysis Hydrazinolysis to form Hydrazide Esterification->Hydrazinolysis Step 2 Amide Coupling Amide Coupling with various amines Hydrazinolysis->Amide Coupling Step 3 Purification Purification and Characterization Amide Coupling->Purification Step 4 Final Compounds Final Compounds Purification->Final Compounds Step 5 Compound Treatment Treatment with Synthesized Derivatives Final Compounds->Compound Treatment Cell Culture HCT-116 Cell Culture Cell Culture->Compound Treatment Step A MTT Assay MTT Assay for Cell Viability Compound Treatment->MTT Assay Step B Data Analysis IC50 Determination MTT Assay->Data Analysis Step C Results Results Data Analysis->Results Step D

Experimental Workflow for Synthesis and Screening.

HDAC_Inhibition_Pathway HDAC_inhibitor 3-Hydroxy-2,2-dimethylpropanoate Derivative (HDACi) HDAC Histone Deacetylase (HDAC) HDAC_inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Structure Histones->Chromatin Compacts Acetylated_Histones->Histones Deacetylation Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

HDAC Inhibition Signaling Pathway.

References

A Spectroscopic Showdown: Unmasking Ethyl 3-hydroxy-2,2-dimethylpropanoate and Its Isomeric Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a detailed spectroscopic comparison of Ethyl 3-hydroxy-2,2-dimethylpropanoate and its structural isomers has been published, providing a valuable resource for researchers, scientists, and professionals in drug development. This guide presents a side-by-side analysis of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, facilitating the unambiguous identification and differentiation of these closely related compounds.

At the heart of this guide are clearly structured tables summarizing the quantitative spectroscopic data for this compound and its selected isomers: Ethyl 2-hydroxy-2-methylpropanoate, Propyl 2-hydroxy-2-methylpropanoate, and sec-Butyl 2-hydroxypropanoate. This format allows for rapid and effective comparison of key spectral features, aiding in the structural elucidation of unknown samples.

Spectroscopic Data Comparison

The differentiation of these isomers is rooted in the unique electronic environment of their constituent atoms, which gives rise to distinct spectroscopic fingerprints.

Infrared Spectroscopy

The Infrared (IR) spectra of these compounds all exhibit characteristic absorptions for the hydroxyl (O-H) and carbonyl (C=O) functional groups. However, the precise wavenumbers of these peaks, along with variations in the fingerprint region, allow for their distinction.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound~3400 (broad)~1730~1150
Ethyl 2-hydroxy-2-methylpropanoate~3500 (broad)~1735~1250, 1150
Propyl 2-hydroxy-2-methylpropanoate~3450 (broad)~1730~1200, 1100
sec-Butyl 2-hydroxypropanoate~3450 (broad)~1725~1200, 1100
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides a wealth of information based on the chemical shift, integration, and multiplicity of proton signals. The unique arrangement of protons in each isomer leads to distinct spectral patterns.

CompoundKey ¹H NMR Signals (δ ppm, multiplicity, integration)
This compound 4.12 (q, 2H), 3.45 (s, 2H), 2.50 (br s, 1H), 1.25 (t, 3H), 1.15 (s, 6H)
Ethyl 2-hydroxy-2-methylpropanoate 4.20 (q, 2H), 3.50 (s, 1H), 1.45 (s, 6H), 1.30 (t, 3H)
Propyl 2-hydroxy-2-methylpropanoate 4.10 (t, 2H), 3.50 (s, 1H), 1.65 (m, 2H), 1.45 (s, 6H), 0.95 (t, 3H)
sec-Butyl 2-hydroxypropanoate 4.90 (m, 1H), 4.20 (q, 1H), 3.0 (d, 1H), 1.40 (d, 3H), 1.25 (d, 3H), 0.90 (t, 3H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local environment.

CompoundKey ¹³C NMR Signals (δ ppm)
This compound 177, 70, 61, 45, 22, 14
Ethyl 2-hydroxy-2-methylpropanoate 176, 73, 62, 26, 14
Propyl 2-hydroxy-2-methylpropanoate 176, 73, 68, 26, 22, 10
sec-Butyl 2-hydroxypropanoate 175, 72, 68, 29, 22, 19, 10
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M+) and the pattern of fragment ions are unique to each isomer.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 146131, 115, 103, 87, 73
Ethyl 2-hydroxy-2-methylpropanoate 132117, 103, 88, 73, 59
Propyl 2-hydroxy-2-methylpropanoate 146131, 115, 103, 87, 73
sec-Butyl 2-hydroxypropanoate 146131, 115, 103, 89, 73

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural determination. The following provides an overview of the methodologies employed.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a small drop is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is then acquired over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are obtained on a high-field NMR spectrometer. Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra are typically recorded to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The process of identifying an unknown compound through spectroscopy follows a logical progression, starting from the initial analysis of the molecular formula and culminating in the detailed interpretation of various spectra.

Spectroscopic_Analysis_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Spectral Interpretation cluster_3 Structure Elucidation Molecular_Formula Determine Molecular Formula (e.g., from Elemental Analysis or MS) Calculate_DU Calculate Degree of Unsaturation Molecular_Formula->Calculate_DU IR_Spectrum Acquire IR Spectrum Calculate_DU->IR_Spectrum IR_Interpretation Identify Functional Groups IR_Spectrum->IR_Interpretation NMR_Spectra Acquire NMR Spectra (¹H and ¹³C) NMR_Interpretation Determine Connectivity and Stereochemistry NMR_Spectra->NMR_Interpretation MS_Spectrum Acquire Mass Spectrum MS_Interpretation Determine Molecular Weight and Fragmentation Pattern MS_Spectrum->MS_Interpretation Propose_Structure Propose Candidate Structure(s) IR_Interpretation->Propose_Structure NMR_Interpretation->Propose_Structure MS_Interpretation->Propose_Structure Compare_Data Compare with Literature Data or Predicted Spectra Propose_Structure->Compare_Data Final_Structure Confirm Final Structure Compare_Data->Final_Structure

Logical workflow for spectroscopic structure elucidation.

This guide serves as an essential reference for chemists and researchers, providing the necessary data and methodologies to confidently distinguish between this compound and its isomers.

A Comparative Economic Analysis of Synthetic Routes to Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, can be produced through several synthetic pathways. This guide provides a detailed economic and experimental comparison of three primary routes: the Aldol Condensation-Oxidation-Esterification pathway, the Reformatsky Reaction, and the Catalytic Hydrogenation of a β-keto ester. An objective analysis of raw material costs, reaction yields, and process complexity is presented to aid in the selection of the most economically viable and practical synthetic strategy.

Executive Summary

This report details three distinct synthetic routes to this compound, providing a comparative analysis of their economic viability and experimental protocols. The routes evaluated are:

  • Route 1: Aldol Condensation, Oxidation, and Esterification: A three-step process commencing with the aldol condensation of isobutyraldehyde and formaldehyde.

  • Route 2: Reformatsky Reaction: A single-step synthesis involving the reaction of ethyl bromoacetate and acetone with zinc metal.

  • Route 3: Catalytic Hydrogenation: The reduction of ethyl 2,2-dimethyl-3-oxopropanoate to the desired product.

The economic feasibility of each route is assessed based on current raw material prices and reported reaction yields. Experimental protocols for key steps are provided to offer insight into the practical execution of each synthesis.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their economic and process-related metrics.

MetricRoute 1: Aldol Condensation PathwayRoute 2: Reformatsky ReactionRoute 3: Catalytic Hydrogenation
Overall Yield ~60-70% (estimated)~50-85%~85-95% (estimated for hydrogenation step)
Key Raw Materials Isobutyraldehyde, Formaldehyde, Oxidizing Agent (e.g., H₂O₂), EthanolEthyl bromoacetate, Acetone, ZincEthyl 2,2-dimethyl-3-oxopropanoate, Hydrogen Gas, Catalyst (e.g., Ru-based)
Estimated Raw Material Cost per kg of Product *ModerateHighPotentially Low to Moderate (highly dependent on β-keto ester synthesis)
Number of Steps 312 (including synthesis of starting material)
Process Complexity ModerateLowModerate
Environmental Considerations Use of oxidizing agents, potential for byproducts.Use of zinc metal, potential for organometallic waste.Use of high-pressure hydrogen gas and precious metal catalysts.

Note: Raw material costs are based on recent market prices and are subject to fluctuation. The cost for Route 3 is highly dependent on the chosen synthesis of the starting β-keto ester.

Experimental Protocols

Detailed methodologies for the key reactions in each synthetic route are outlined below.

Route 1: Aldol Condensation, Oxidation, and Esterification

Step 1: Synthesis of Hydroxypivaldehyde via Aldol Condensation

  • Procedure: Isobutyraldehyde and an aqueous solution of formaldehyde are fed into a reactor. The reaction is typically catalyzed by a tertiary amine, such as triethylamine, at a temperature of 70-110°C under a nitrogen atmosphere. The residence time in the reactor is approximately one hour. The resulting crude hydroxypivaldehyde is then purified by distillation to remove unreacted starting materials and the catalyst.[1]

Step 2: Oxidation of Hydroxypivaldehyde to Hydroxypivalic Acid

  • Procedure: Hydroxypivaldehyde is oxidized to hydroxypivalic acid using an oxidizing agent. A common method involves the use of hydrogen peroxide in an aqueous solution. The reaction is typically carried out at a temperature of 60-80°C. The process can be performed without a catalyst, which simplifies the workup procedure.[2]

Step 3: Esterification of Hydroxypivalic Acid

  • Procedure: Hydroxypivalic acid is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid. The mixture is heated to reflux to drive the reaction to completion. The water formed during the reaction is typically removed to shift the equilibrium towards the product. The final product, this compound, is then purified by distillation.

Route 2: Reformatsky Reaction
  • Procedure: To a suspension of activated zinc dust in a suitable solvent (e.g., THF or toluene), a solution of ethyl bromoacetate and acetone is added. The reaction mixture is heated to initiate the formation of the organozinc reagent, which then reacts with acetone. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. Upon completion, the reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, and the crude product is purified by distillation. Yields for analogous reactions have been reported in the range of 52% to over 80%.[3]

Route 3: Catalytic Hydrogenation of Ethyl 2,2-dimethyl-3-oxopropanoate

Step 1: Synthesis of Ethyl 2,2-dimethyl-3-oxopropanoate

  • Procedure: A potential synthesis involves the Claisen condensation of ethyl isobutyrate with a source of the formyl group, such as ethyl formate, in the presence of a strong base like sodium ethoxide. The reaction mixture is typically stirred at room temperature or with gentle heating. After the reaction is complete, the mixture is neutralized, and the product is extracted and purified.

Step 2: Catalytic Hydrogenation

  • Procedure: The β-keto ester, ethyl 2,2-dimethyl-3-oxopropanoate, is dissolved in a suitable solvent (e.g., ethanol, methanol) and placed in a high-pressure reactor. A hydrogenation catalyst, such as a ruthenium-based complex (e.g., Ru-BINAP), is added. The reactor is then pressurized with hydrogen gas and heated. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the catalyst is filtered off, and the solvent is removed to yield the desired β-hydroxy ester. This method often provides high yields and enantioselectivities.

Mandatory Visualization

Economic_Analysis_Synthetic_Routes cluster_route1 Route 1: Aldol Condensation Pathway cluster_route2 Route 2: Reformatsky Reaction cluster_route3 Route 3: Catalytic Hydrogenation cluster_econ Economic Viability R1_Start Isobutyraldehyde + Formaldehyde R1_Step1 Aldol Condensation (Triethylamine catalyst) R1_Start->R1_Step1 R1_Inter1 Hydroxypivaldehyde R1_Step1->R1_Inter1 R1_Step2 Oxidation (e.g., H2O2) R1_Inter1->R1_Step2 R1_Inter2 Hydroxypivalic Acid R1_Step2->R1_Inter2 R1_Step3 Esterification (Ethanol, H+) R1_Inter2->R1_Step3 R1_Product This compound R1_Step3->R1_Product Econ_R1 Moderate Cost R1_Product->Econ_R1 R2_Start Ethyl bromoacetate + Acetone + Zinc R2_Step1 Reformatsky Reaction R2_Start->R2_Step1 R2_Product This compound R2_Step1->R2_Product Econ_R2 High Cost R2_Product->Econ_R2 R3_Start Ethyl Isobutyrate + Ethyl Formate R3_Step1 Claisen Condensation R3_Start->R3_Step1 R3_Inter1 Ethyl 2,2-dimethyl-3-oxopropanoate R3_Step1->R3_Inter1 R3_Step2 Catalytic Hydrogenation (H2, Ru-catalyst) R3_Inter1->R3_Step2 R3_Product This compound R3_Step2->R3_Product Econ_R3 Potentially Low-Moderate Cost R3_Product->Econ_R3

Figure 1: A flowchart comparing the three synthetic routes to this compound and their relative economic viability.

Conclusion

The selection of an optimal synthetic route for this compound is a multifaceted decision that weighs economic factors against process efficiency and environmental impact.

  • Route 1 (Aldol Condensation Pathway) offers a potentially cost-effective solution due to the relatively low price of its starting materials, isobutyraldehyde and formaldehyde. However, this multi-step process may involve more complex purification procedures and the handling of oxidizing agents.

  • Route 2 (Reformatsky Reaction) provides the most direct, single-step approach to the target molecule. While this simplicity is attractive, the higher cost of ethyl bromoacetate and the use of stoichiometric zinc can make it less economically favorable for large-scale production.

  • Route 3 (Catalytic Hydrogenation) presents a promising alternative, with the potential for high yields and selectivity in the final hydrogenation step. The overall economic viability of this route is heavily contingent on the cost and efficiency of the synthesis of the starting β-keto ester.

Ultimately, the most suitable synthetic strategy will depend on the specific requirements of the production scale, available equipment, and economic constraints of the project. This guide provides the foundational data and experimental insights necessary for an informed decision-making process.

References

A Comparative Guide to the Anticancer Activity of Ethyl 3-hydroxy-2,2-dimethylpropanoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of analogs of ethyl 3-hydroxy-2,2-dimethylpropanoate, with a primary focus on their anticancer properties. The information presented is based on available experimental data and is intended to serve as a resource for researchers in the fields of medicinal chemistry and oncology. While the core structure of interest is this compound, the most significant body of research to date has been conducted on structurally similar methyl ester derivatives.

Comparative Analysis of Anticancer Activity

Recent studies have explored the antiproliferative effects of a series of 3-hydroxy-2,2-dimethylpropanoate analogs. The most comprehensive data available is for a series of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which were evaluated for their ability to inhibit the growth of human colon carcinoma (HCT-116) and cervical cancer (HeLa) cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values for the most active of these compounds against the HCT-116 cell line are summarized in the table below.

Compound IDModification of Core StructureIC50 (µg/mL) against HCT-116 Cells
7a N-propyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide0.12[1]
7g N-(p-tolyl)-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide0.12[1]
7b N-isopropyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide0.23
7c N-allyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide0.31
7e N-butyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide0.45
7f N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide0.52
7h N-(4-methoxyphenyl)-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide0.63
7i N-(4-fluorophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide0.75
7d N-pentyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide0.81[1]

Note: The IC50 values are presented as reported in the primary literature. Lower values indicate greater potency.

Earlier studies on this class of compounds also demonstrated potent antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 to 11 µM, which compared favorably to the standard chemotherapeutic agent doxorubicin (IC50 of 2.29 µM).[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the synthesized analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This method assesses cell viability by measuring the metabolic activity of cellular NAD(P)H-dependent oxidoreductase enzymes.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116) were cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells were then treated with these concentrations for a specified period, typically 48 hours.

  • MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium was removed, and the insoluble formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO or an acidified isopropanol solution).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel chemical compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Mechanism of Action & In Vivo Studies synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification primary_screening Primary Cytotoxicity Screening (e.g., MTT Assay) purification->primary_screening secondary_screening Secondary Assays (e.g., Antimicrobial MIC) primary_screening->secondary_screening Optional hit_id Hit Identification primary_screening->hit_id sar_studies Structure-Activity Relationship (SAR) Studies hit_id->sar_studies lead_opt Lead Optimization sar_studies->lead_opt lead_opt->synthesis Iterative Improvement moa Mechanism of Action Studies lead_opt->moa in_vivo In Vivo Efficacy & Toxicity moa->in_vivo

Caption: General workflow for the screening and development of biologically active compounds.

Proposed Signaling Pathway

The anticancer activity of these 3-hydroxy-2,2-dimethylpropanoate analogs is believed to be mediated through the inhibition of histone deacetylases (HDACs) and subsequent effects on the HSP90/TRAP1 signaling pathway. This pathway is crucial for the stability of various proteins involved in cancer cell proliferation and survival.

G cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Downstream Effects compound 3-Hydroxy-2,2-dimethylpropanoate Analog hdac HDAC Inhibition compound->hdac Inhibits hsp90_trap1 HSP90/TRAP1 Chaperone Complex hdac->hsp90_trap1 Leads to hyperacetylation and disruption of client_proteins Degradation of Client Proteins (e.g., Akt, Raf-1, CDK4) hsp90_trap1->client_proteins Leads to destabilization and apoptosis Apoptosis client_proteins->apoptosis cell_cycle_arrest Cell Cycle Arrest client_proteins->cell_cycle_arrest

Caption: Proposed signaling pathway for the anticancer activity of the studied analogs.

Other Biological Activities

While the primary focus of the available research has been on anticancer activity, the broader biological potential of this compound and its analogs remains largely unexplored. There is a lack of significant published data on their antimicrobial, antiviral, or other enzyme-inhibitory activities. The structural features of these compounds suggest that they could be of interest for screening against a wider range of biological targets. Further research in these areas could uncover new therapeutic applications for this class of molecules.

References

A Comparative Analysis of Ethyl 3-hydroxy-2,2-dimethylpropanoate: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the physical properties of Ethyl 3-hydroxy-2,2-dimethylpropanoate, cross-referencing experimental data with established literature values. Designed for researchers, scientists, and professionals in drug development, this document outlines the methodologies for key experiments and presents data in a clear, comparative format.

Data Presentation

PropertyExperimental Value (Hypothetical)Literature Value (Mthis compound)
Boiling Point 185 - 188 °C177 - 178 °C (at 740 mmHg)
Density 1.025 g/mL at 20°C1.036 g/mL
Refractive Index 1.425 at 20°C1.428

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common micro-scale technique for this determination.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source.

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is then placed in a Thiele tube filled with heating oil, ensuring the heat is distributed evenly.

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is removed once a steady stream of bubbles is observed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

2. Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

  • Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

    • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

    • The filled pycnometer is weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

  • Apparatus: Abbe refractometer, light source (sodium lamp or white light with a compensator), and a dropper.

  • Procedure:

    • The prism of the Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • A few drops of the liquid sample are placed on the surface of the measuring prism.

    • The prisms are closed and the light source is adjusted to illuminate the sample.

    • The telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus.

    • The compensator is adjusted to remove any color fringes and to make the dividing line sharp and achromatic.

    • The position of the dividing line on the scale is read to obtain the refractive index of the sample. The temperature should also be recorded as the refractive index is temperature-dependent.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of a chemical compound.

G Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis cluster_3 Conclusion A Obtain Pure Sample of This compound B Determine Boiling Point (Capillary Method) A->B C Determine Density (Pycnometer Method) A->C D Determine Refractive Index (Abbe Refractometer) A->D E Record Experimental Values B->E C->E D->E G Compare Experimental and Literature Data E->G F Search for Literature Values F->G H Publish Comparison Guide G->H

Caption: Workflow for determining and comparing physical properties.

Safety Operating Guide

Proper Disposal of Ethyl 3-hydroxy-2,2-dimethylpropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development

The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 3-hydroxy-2,2-dimethylpropanoate, a common organic building block in pharmaceutical research and development. Adherence to these guidelines is crucial for maintaining operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound for the most comprehensive safety information. In the absence of a specific SDS, the following general precautions for handling substituted esters should be strictly followed.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of appropriate PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.
Body Protection Laboratory coatProtects against spills and contamination of personal clothing.

Engineering Controls: Work should always be conducted in a well-ventilated area to minimize inhalation exposure.

  • Chemical Fume Hood: All handling and disposal procedures involving this compound should be performed inside a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Collection and Segregation:

  • Designate a specific, compatible, and clearly labeled waste container for this compound. Suitable container materials include high-density polyethylene (HDPE) or glass.

  • The container must be labeled as "Hazardous Waste: this compound" and should also list the approximate concentration if in a solution.

  • Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.

2. Handling of Small Quantities and Spills:

  • For small liquid quantities (typically less than 50 mL), absorb the material onto an inert absorbent such as vermiculite, sand, or cat litter.[1]

  • Carefully scoop the absorbed material and place it into the designated hazardous waste container.

  • Seal the container securely.

3. Management of Larger Quantities:

  • For larger volumes of waste, direct transfer to the designated hazardous waste container is appropriate.

  • Use a funnel to prevent spills during transfer.

  • Ensure the container is not overfilled; a headspace of at least 10% should be left to allow for vapor expansion.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.

  • This storage area should be away from sources of heat, sparks, and open flames.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the waste contractor with a complete and accurate description of the waste, including its chemical name and any known hazards.

6. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.

  • After thorough rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste, with the original label fully defaced.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Need to dispose of This compound B Don appropriate PPE: Safety Goggles, Lab Coat, Gloves A->B C Work in a Chemical Fume Hood B->C D Is it a small spill (<50mL)? C->D G Is the container an empty reagent bottle? C->G E Absorb with inert material (e.g., vermiculite) D->E Yes F Transfer to labeled hazardous waste container D->F No (Larger quantity) E->F K Seal waste container F->K H Triple rinse with appropriate solvent G->H Yes G->K No (Waste collection) I Collect first rinsate as hazardous waste H->I J Dispose of rinsed container in regular lab waste H->J I->F N End: Proper Disposal Complete J->N L Store in designated secondary containment area K->L M Contact EHS or licensed waste contractor for pickup L->M M->N

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Ethyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS: 14002-73-4). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin, and eye contact. The following table summarizes the required PPE for handling this substance.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes.[1]
Hand Protection Chemical-Resistant GlovesProtective gloves are required.[1] Nitrile or neoprene gloves are recommended. Always inspect gloves for degradation or punctures before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against spills.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.
II. Hazard Identification and Precautionary Measures

This compound is classified with the following hazards, necessitating specific precautionary actions.

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
H315Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
H319Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
H332Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

III. Operational and Disposal Plans

Safe Handling Protocol

A systematic approach to handling is crucial for safety. The following workflow outlines the necessary steps from preparation to cleanup.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Dispense Chemical in Fume Hood C->D Begin Work E Perform Experiment D->E F Close Container Tightly E->F G Decontaminate Work Area F->G Complete Work H Segregate Waste G->H I Dispose of Waste H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxy-2,2-dimethylpropanoate
Reactant of Route 2
Ethyl 3-hydroxy-2,2-dimethylpropanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。